Boc-4-nitro-D-phenylalanine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-4-6-10(7-5-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQADBXCNQPHHY-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What are the chemical properties of Boc-4-nitro-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Boc-4-nitro-D-phenylalanine is a crucial amino acid derivative that serves as a fundamental building block in medicinal chemistry and peptide synthesis. Its unique structure, featuring an acid-labile tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a reactive nitro group on the phenyl ring, offers enhanced stability and functional versatility. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications for professionals in drug discovery and biochemical research.
Physicochemical and Spectroscopic Properties
This compound is typically a white to off-white crystalline powder.[1] Its core physical and chemical characteristics are summarized below, providing essential data for experimental design and execution.
| Property | Value | Reference(s) |
| IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid | [2] |
| Synonyms | Boc-D-Phe(4-NO2)-OH, N-Boc-4-nitro-D-phenylalanine, Boc-p-nitro-D-Phe-OH | [1][2] |
| CAS Number | 61280-75-9 | [1][2] |
| Molecular Formula | C₁₄H₁₈N₂O₆ | [1][2] |
| Molecular Weight | 310.3 g/mol | [1][2] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 107-120 °C | [1] |
| Purity | ≥ 99% (by HPLC) | [1] |
| Optical Rotation | [α]D²⁰ = -8 ± 1.5º (c=1% in MeOH)[α]D²⁰ = +32 ± 2º (c=1 in DMF) | [1] |
| Storage Conditions | 0-8 °C, Keep refrigerated | [1][3] |
Chemical Reactivity and Stability
The chemical behavior of this compound is dictated by its three primary functional components: the carboxylic acid, the Boc-protected amine, and the aromatic nitro group.
Stability: The compound is stable under recommended storage conditions (0-8 °C).[1] Like many Boc-protected amino acids, it is susceptible to hydrolysis under strong acidic conditions, which cleaves the Boc group.[4] Long-term storage at low temperatures is crucial to maintain its chemical integrity and reactivity.[4]
Reactivity: The molecule's utility is derived from the distinct reactivity of its functional groups, which can be manipulated in a controlled, stepwise manner. The nitro group, in particular, offers a versatile handle for further chemical modifications.[1][5]
-
Boc Group Deprotection: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[6] Its primary function is to temporarily block the α-amino group during peptide synthesis to prevent self-polymerization and ensure controlled, sequential addition of amino acids.[1][5] It is readily removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[6][7][8][9]
-
Nitro Group Reduction: The aromatic nitro group is a key feature that enhances the compound's utility.[1][10] It can be selectively reduced to an amino group (-NH₂) under various conditions, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or using chemical reducing agents like tin(II) chloride (SnCl₂).[11][12] This transformation provides a site for further derivatization, such as bioconjugation or the introduction of other functional moieties.[1][10]
-
Carboxylic Acid Activation: The carboxylic acid group is activated for amide bond formation during peptide synthesis. Standard coupling reagents such as dicyclohexylcarbodiimide (DCC), N-Hydroxybenzotriazole (HOBt), or HATU are used to facilitate the reaction with the free amino group of another amino acid or the growing peptide chain.[13]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of this compound and its application in peptide synthesis.
This protocol is a standard procedure for the N-protection of an amino acid using di-tert-butyl dicarbonate (Boc₂O).[6]
Materials:
-
4-nitro-D-phenylalanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane (or THF)
-
Water (deionized)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl) or Potassium hydrogen sulfate (KHSO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve 4-nitro-D-phenylalanine (1 equivalent) in a 1:1 mixture of dioxane and 1M aqueous NaOH solution. Stir the mixture at room temperature until the amino acid is fully dissolved.
-
Boc Protection: Cool the solution to 0-5 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise while maintaining the pH between 9 and 10 by the dropwise addition of 1M NaOH.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the organic solvent (dioxane). Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexane or ether to remove unreacted Boc₂O.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1M HCl or KHSO₄ solution. The product will precipitate as a white or off-white solid.
-
Extraction: Extract the acidified aqueous layer three times with ethyl acetate.
-
Drying and Evaporation: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.
Purpose: To determine the purity of this compound.
Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient: 10% to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 270 nm (due to the nitroaromatic group)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the compound in a 1:1 mixture of Mobile Phase A and B.
Applications in Peptide Synthesis and Drug Development
This compound is primarily used in Boc-chemistry Solid-Phase Peptide Synthesis (SPPS). The D-configuration is often incorporated to increase peptide stability against enzymatic degradation, while the nitro group serves as a versatile functional handle.
The SPPS cycle is an iterative process of deprotection and coupling to build a peptide sequence on a solid support resin.[7][14]
Experimental Protocol for a Single SPPS Cycle:
-
Resin Swelling: The synthesis begins with swelling the resin (e.g., Merrifield resin for a peptide acid) in a suitable solvent like Dichloromethane (DCM).[7]
-
Deprotection: The Boc protecting group from the resin-bound amino acid is removed by treating it with a solution of 50% TFA in DCM for approximately 15-30 minutes.[7][15]
-
Washing: The resin is thoroughly washed with DCM and then often with isopropanol and DCM again to remove residual TFA and byproducts.[7]
-
Neutralization: The resulting ammonium trifluoroacetate salt is neutralized to the free amine using a base, typically 5-10% diisopropylethylamine (DIEA) in DCM or DMF.[14][16] This step is crucial for the subsequent coupling reaction.
-
Coupling: The next amino acid, in this case, this compound (2-4 equivalents), is pre-activated with coupling reagents (e.g., HBTU/HOBt) and added to the resin. The reaction is allowed to proceed for 1-2 hours.[7]
-
Washing: After coupling, the resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.[]
-
Repeat: This cycle of deprotection, neutralization, coupling, and washing is repeated until the desired peptide sequence is assembled.[14]
-
Final Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[7]
The incorporation of this compound into peptide sequences is a strategic choice in drug design for several reasons:
-
Enhanced Stability: The use of a D-amino acid can significantly increase the peptide's resistance to proteases, thereby extending its in-vivo half-life.
-
Structural Probe: The nitro group can act as a spectroscopic probe due to its distinct electronic properties.
-
Bio-conjugation Handle: After reduction to an amine, the resulting anilino group can be used for attaching other molecules, such as imaging agents, cytotoxic drugs (for antibody-drug conjugates), or polymers like PEG to improve pharmacokinetic properties.[1][10]
-
Modulation of Activity: The introduction of this unnatural amino acid can alter the peptide's conformation and interaction with its biological target, potentially leading to enhanced binding affinity or modified biological activity.[1][5]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C14H18N2O6 | CID 2755957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Page loading... [guidechem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. jk-sci.com [jk-sci.com]
- 10. nbinno.com [nbinno.com]
- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 13. Rationale-Based, De Novo Design of Dehydrophenylalanine-Containing Antibiotic Peptides and Systematic Modification in Sequence for Enhanced Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. chempep.com [chempep.com]
- 16. peptide.com [peptide.com]
An In-Depth Technical Guide to the Synthesis and Characterization of Boc-4-nitro-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-α-(tert-butoxycarbonyl)-4-nitro-D-phenylalanine (Boc-4-nitro-D-phenylalanine). This compound is a valuable building block in solid-phase peptide synthesis (SPPS) for the development of novel peptide-based therapeutics. The introduction of the nitro group on the phenyl ring and the use of the D-enantiomer offer unique opportunities to modulate peptide structure, stability, and biological activity.
Physicochemical Properties
This compound is a white to off-white powder. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈N₂O₆ | [1][2] |
| Molecular Weight | 310.3 g/mol | [1][2] |
| Melting Point | 107-120 °C | [2] |
| Appearance | White to off-white powder | [2] |
| Purity | ≥ 99% (HPLC) | [2] |
| Optical Rotation | [α]D²⁰ = -8 ± 1.5º (c=1% in MeOH) | [2] |
| [α]D²⁰ = +32 ± 2º (c=1 in DMF) | [2] | |
| Storage Conditions | 0-8 °C | [2] |
| IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid | [1] |
| CAS Number | 61280-75-9 | [2] |
Synthesis
The synthesis of this compound is achieved through the protection of the α-amino group of 4-nitro-D-phenylalanine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This standard procedure for Boc protection is widely applicable to various amino acids.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the established procedure for the synthesis of Boc-L-phenylalanine.[3][4]
Materials:
-
4-Nitro-D-phenylalanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate or Diethyl ether
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) or Potassium hydrogen sulfate (KHSO₄) solution
Procedure:
-
Dissolution: Dissolve 4-nitro-D-phenylalanine in an aqueous solution of sodium hydroxide or a mixture of an organic solvent (dioxane or THF) and water containing a base like triethylamine.
-
Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) portion-wise or dropwise. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amino acid is consumed.
-
Work-up:
-
If an organic solvent was used, remove it under reduced pressure.
-
Wash the aqueous solution with a non-polar solvent like hexane or diethyl ether to remove unreacted Boc₂O and by-products.
-
Carefully acidify the aqueous layer to a pH of 2-3 with a cold aqueous solution of HCl or KHSO₄. The product will precipitate out of the solution or form an oil.
-
-
Extraction: Extract the product from the aqueous phase with a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product, which may be an oil or a solid, can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, or by column chromatography on silica gel.[5]
Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following techniques are typically employed:
Spectroscopic Analysis
While specific spectra for this compound are not widely available in public databases, the expected spectral characteristics can be inferred from the known spectra of similar compounds like Boc-L-phenylalanine and the L-enantiomer of the title compound.
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the protons of the tert-butoxycarbonyl (Boc) group, the α- and β-protons of the amino acid backbone, and the aromatic protons of the 4-nitrophenyl group.
-
Boc group: A singlet at approximately 1.4 ppm integrating to 9 protons.
-
β-protons: Two doublets of doublets (or a multiplet) between 2.9 and 3.3 ppm.
-
α-proton: A multiplet around 4.3-4.6 ppm.
-
Aromatic protons: Two doublets in the aromatic region (around 7.4 ppm and 8.1 ppm) characteristic of a 1,4-disubstituted benzene ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
Boc group: Signals for the quaternary carbon and the methyl carbons of the tert-butyl group.
-
Amino acid backbone: Signals for the carbonyl carbon, the α-carbon, and the β-carbon.
-
Aromatic carbons: Signals for the carbons of the 4-nitrophenyl ring, including the carbon bearing the nitro group.
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
N-H stretch: A broad band around 3300-3500 cm⁻¹.
-
C=O stretches: Strong absorptions around 1700 cm⁻¹ for the carbonyl groups of the carbamate and the carboxylic acid.
-
NO₂ stretches: Strong, characteristic bands for the symmetric and asymmetric stretching of the nitro group, typically around 1520 cm⁻¹ and 1340 cm⁻¹.
-
C-H stretches: Bands in the 2850-3000 cm⁻¹ region.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. The expected monoisotopic mass is 310.1165 Da.[1]
| Spectroscopic Data Summary (Expected) | |
| ¹H NMR | Chemical Shift (δ, ppm) |
| Boc (9H, s) | ~1.4 |
| β-CH₂ (2H, m) | ~2.9 - 3.3 |
| α-CH (1H, m) | ~4.3 - 4.6 |
| Aromatic CH (2H, d) | ~7.4 |
| Aromatic CH (2H, d) | ~8.1 |
| IR | Wavenumber (cm⁻¹) |
| N-H stretch | 3300 - 3500 |
| C=O stretch | ~1700 |
| NO₂ stretch | ~1520 and ~1340 |
| Mass Spectrometry | m/z |
| [M+H]⁺ | ~311.12 |
| [M+Na]⁺ | ~333.10 |
Role in Peptide Synthesis and Drug Development
This compound serves as a crucial building block in the synthesis of bioactive peptides.[2] The incorporation of this unnatural amino acid can confer several advantageous properties to the resulting peptides:
-
Enhanced Stability: The presence of a D-amino acid can increase the peptide's resistance to enzymatic degradation by proteases, which typically have a high specificity for L-amino acids. This leads to a longer in vivo half-life.
-
Structural Constraints: The bulky 4-nitrophenyl group can introduce conformational constraints, influencing the peptide's secondary structure and its binding affinity to biological targets.
-
Modulation of Biological Activity: The nitro group can be chemically modified, for example, by reduction to an amino group, allowing for further functionalization of the peptide. Peptides containing 4-nitro-phenylalanine have been explored for their potential in various therapeutic areas, including the development of antimicrobial and anticancer agents.[5][6]
While this compound itself is not known to directly participate in specific signaling pathways, peptides incorporating this amino acid can be designed to interact with a variety of cellular targets, including receptors and enzymes. For instance, peptides containing D-phenylalanine derivatives have been used to develop antagonists for G-protein coupled receptors (GPCRs) like the CXCR4 receptor, which is involved in cancer metastasis and inflammation.[7]
Conclusion
This compound is a synthetically accessible and highly valuable building block for the development of novel peptide-based therapeutics. Its unique structural features allow for the creation of peptides with enhanced stability and tailored biological activities. The experimental protocols and characterization data outlined in this guide provide a solid foundation for researchers and scientists working in the field of peptide chemistry and drug discovery.
References
Solubility Profile of Boc-4-nitro-D-phenylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-α-tert-Butoxycarbonyl-4-nitro-D-phenylalanine (Boc-4-nitro-D-phenylalanine), a critical building block in peptide synthesis and drug discovery. Understanding the solubility of this compound is paramount for its effective handling, reaction optimization, and formulation development. This document summarizes known solubility information, provides detailed experimental protocols for solubility determination, and illustrates relevant chemical processes.
Executive Summary
Physicochemical Properties
-
Molecular Formula: C₁₄H₁₈N₂O₆[2]
-
Molecular Weight: 310.3 g/mol [2]
-
Appearance: White to off-white powder[2]
-
Melting Point: 107-120 °C[2]
Solubility Data
Precise, quantitative solubility data for this compound remains to be extensively published. However, based on information for structurally similar Boc-protected amino acids and general chemical principles, a qualitative solubility profile can be inferred. The following table summarizes the expected solubility in a variety of common laboratory solvents. It is important to note that actual solubility can be influenced by factors such as the specific batch, purity, temperature, and the presence of any polymorphic forms.[1]
| Solvent | Type | Predicted Solubility | Notes |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Commonly used as a solvent in solid-phase peptide synthesis (SPPS) and is expected to readily dissolve Boc-protected amino acids.[1] An optical rotation value in DMF has been reported.[2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A strong organic solvent capable of dissolving a wide range of compounds, including those with poor solubility in other solvents.[3] Often effective for challenging amino acid derivatives.[1] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Soluble | Another common solvent for SPPS that is expected to be effective.[1] |
| Dichloromethane (DCM) | Chlorinated | Soluble | Frequently used in peptide synthesis and is a good solvent for many Boc-protected amino acids.[1] |
| Methanol (MeOH) | Polar Protic | Soluble | An optical rotation value in methanol has been reported, indicating solubility.[2] |
| Ethanol (EtOH) | Polar Protic | Soluble | Expected to be a good solvent. |
| Water | Polar Protic | Sparingly Soluble | The bulky, non-polar Boc group and the aromatic side chain are expected to limit aqueous solubility. |
| Acetonitrile (ACN) | Polar Aprotic | Moderately Soluble | Expected to be a viable solvent. |
| Tetrahydrofuran (THF) | Ether | Moderately Soluble | Often used in organic synthesis and should dissolve the compound to a useful extent. |
| Ethyl Acetate (EtOAc) | Ester | Sparingly Soluble | Lower polarity may limit solubility compared to more polar solvents. |
| Hexanes/Heptane | Non-polar | Insoluble | The polar nature of the carboxylic acid and nitro groups will prevent dissolution in non-polar aliphatic solvents. |
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data, the following established methodologies are recommended.
Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method
This method determines the equilibrium solubility of a compound in a given solvent and is considered the gold standard for thermodynamic solubility measurement.[4][5]
Principle: A surplus of the solid compound is agitated in the solvent for a prolonged period to ensure that equilibrium is reached between the undissolved solid and the saturated solution. The concentration of the dissolved compound is then measured.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid should be clearly visible.
-
Equilibration: Place the container in a constant temperature shaker or rotator (e.g., at 25 °C) and agitate for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated supernatant from the excess solid. This can be achieved by:
-
Centrifugation: Centrifuge the sample at a high speed to pellet the undissolved solid.
-
Filtration: Filter the solution through a chemically inert, low-binding filter (e.g., a 0.22 µm PTFE syringe filter). Ensure the filter does not adsorb the solute.
-
-
Quantification: Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent. Determine the concentration of this compound using a validated analytical method, such as:
-
High-Performance Liquid Chromatography (HPLC): Develop an HPLC method with UV detection. Create a calibration curve using standards of known concentrations to quantify the compound in the sample.
-
UV-Vis Spectroscopy: If the compound has a distinct chromophore and no interfering substances are present, a UV-Vis spectrophotometer can be used. A calibration curve must be prepared.[3]
-
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.
Kinetic Solubility Determination: Turbidimetric Method
This high-throughput method is often used in early drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.[3][6]
Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer or solvent. The concentration at which precipitation is first observed (indicated by an increase in turbidity) is taken as the kinetic solubility.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).
-
Serial Dilution: In a multi-well plate (e.g., a 96-well plate), perform serial dilutions of the DMSO stock solution into the aqueous solvent of interest.
-
Turbidity Measurement: Measure the turbidity or light scattering of each well using a plate reader (nephelometer).
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is detected compared to the baseline.
Diagrams and Workflows
The following diagrams, generated using Graphviz, illustrate key processes involving this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Role of this compound in SPPS.
Conclusion
While specific quantitative solubility data for this compound is sparse, its general solubility in common organic solvents like DMF, DMSO, and DCM is well-established, enabling its widespread use in peptide synthesis. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for their determination. The provided workflows illustrate the practical application of this important reagent in a key synthetic methodology. Researchers are encouraged to perform their own solubility assessments under their specific experimental conditions for the most accurate results.
References
Spectroscopic Profile of Boc-4-nitro-D-phenylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for N-α-(tert-Butoxycarbonyl)-4-nitro-D-phenylalanine (Boc-4-nitro-D-phenylalanine), a critical building block in peptide synthesis and drug discovery. The inclusion of a nitro group on the phenyl ring offers unique opportunities for chemical modification and introduces distinct spectroscopic signatures. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₈N₂O₆ |
| Molecular Weight | 310.30 g/mol [1][2] |
| Exact Mass | 310.11648630 Da[1][2] |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. Note that the spectroscopic data for the D- and L-enantiomers are identical in achiral media, with the exception of optical rotation.
¹H NMR Spectroscopy
Solvent: CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.15 | d | 2H | Ar-H (ortho to NO₂) |
| ~7.40 | d | 2H | Ar-H (meta to NO₂) |
| ~5.10 | d | 1H | NH |
| ~4.60 | m | 1H | α-CH |
| ~3.20 | m | 2H | β-CH₂ |
| 1.45 | s | 9H | C(CH₃)₃ (Boc) |
Note: The exact chemical shifts and coupling constants for the aromatic protons can vary depending on the solvent and concentration. The values presented are estimations based on related compounds.
¹³C NMR Spectroscopy
Solvent: CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| ~175 | C=O (acid) |
| ~155 | C=O (Boc) |
| ~147 | Ar-C (C-NO₂) |
| ~145 | Ar-C (quaternary) |
| ~130 | Ar-CH |
| ~123 | Ar-CH |
| ~80 | C(CH₃)₃ (Boc) |
| ~54 | α-CH |
| ~38 | β-CH₂ |
| ~28 | C(CH₃)₃ (Boc) |
Note: The chemical shifts are estimations based on data from similar compounds.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (carboxylic acid) |
| ~3300 | Medium | N-H stretch (urethane) |
| 3100-3000 | Medium | Ar-H stretch |
| 2980-2930 | Medium | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (carboxylic acid & urethane) |
| ~1520 | Strong | N-O stretch (asymmetric, NO₂) |
| ~1345 | Strong | N-O stretch (symmetric, NO₂) |
| 1300-1150 | Strong | C-O stretch (Boc) |
Note: IR data is based on the availability of spectra for the L-isomer from Bio-Rad Laboratories.[1]
Mass Spectrometry
| m/z | Ion |
| 311.1238 | [M+H]⁺ |
| 333.1057 | [M+Na]⁺ |
| 255.0975 | [M+H - C₄H₈]⁺ or [M+H - 56]⁺ |
| 211.0713 | [M+H - Boc]⁺ |
Note: The fragmentation pattern is predicted based on common fragmentation pathways for Boc-protected amino acids.
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Number of scans: 16
-
Relaxation delay: 1 s
-
-
¹³C NMR:
-
Number of scans: 1024
-
Relaxation delay: 2 s
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the spectra using the residual solvent peak.
Infrared (IR) Spectroscopy
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount of this compound in a volatile solvent (e.g., methylene chloride).
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
Instrumentation and Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Procedure:
-
Obtain a background spectrum of the clean salt plate.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the IR spectrum of the sample.
-
Mass Spectrometry
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to an appropriate concentration for analysis (typically in the low µg/mL to ng/mL range).
Instrumentation and Data Acquisition (Electrospray Ionization - ESI):
-
Instrument: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Positive ion mode.
-
Analysis:
-
Acquire a full scan mass spectrum (MS1) to determine the mass-to-charge ratio of the intact molecule (e.g., [M+H]⁺, [M+Na]⁺).
-
Perform tandem mass spectrometry (MS/MS) on the precursor ion to obtain fragmentation data for structural elucidation.
-
Workflow and Data Analysis
The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to Boc Protection
For Researchers, Scientists, and Drug Development Professionals
The tert-butoxycarbonyl (Boc) protecting group represents a foundational strategy in the chemical synthesis of peptides, particularly in Solid-Phase Peptide Synthesis (SPPS). Its development by R.B. Merrifield revolutionized the field, enabling the stepwise and controlled assembly of amino acids into complex peptide chains. This technical guide provides a comprehensive overview of the core principles of Boc protection, detailing the underlying chemistry, experimental protocols, quantitative data on reaction efficiencies, and strategies to mitigate common side reactions.
Core Principles of Boc Solid-Phase Peptide Synthesis (SPPS)
The Boc strategy is predicated on a principle of graduated acid lability. The α-amino group of the growing peptide chain is temporarily protected by the Boc group, which is labile to moderately strong acids like trifluoroacetic acid (TFA). In contrast, side-chain protecting groups are typically benzyl-based (Bzl) and require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal. This differential sensitivity allows for the selective deprotection of the N-terminus at each cycle of amino acid addition, while the side chains remain protected until the final cleavage step.[1][2]
The cyclical nature of Boc-SPPS involves three key steps:
-
Deprotection: The acid-labile Boc group is removed from the N-terminal amino acid of the resin-bound peptide.
-
Neutralization: The resulting ammonium salt is neutralized to the free amine to enable the subsequent coupling reaction.
-
Coupling: The next Boc-protected amino acid is activated and coupled to the newly liberated N-terminus of the peptide chain.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed simultaneously.
The Boc/Bzl Orthogonal Protection Scheme
The Boc/Bzl strategy is considered a quasi-orthogonal system. While both the temporary Nα-Boc group and the semi-permanent benzyl-based side-chain protecting groups are removed by acid, their cleavage requires significantly different acid strengths. This allows for selective deprotection throughout the synthesis.
The Chemistry of Boc Protection and Deprotection
Boc Protection of Amino Acids
The introduction of the Boc group to the α-amino function of an amino acid is typically achieved through nucleophilic acyl substitution. The amino acid reacts with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The base deprotonates the amino group, enhancing its nucleophilicity to attack one of the carbonyl carbons of the Boc anhydride.
Boc Deprotection
The removal of the Boc group is an acid-catalyzed process, most commonly using TFA. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to yield the free amine and carbon dioxide.
Data Presentation: Quantitative Analysis
The efficiency of each step in Boc-SPPS is critical for the overall yield and purity of the final peptide. The following tables summarize key quantitative data related to the Boc protection strategy.
Table 1: Nα-Boc Deprotection Efficiency
| Reagent | Concentration | Scavenger | Time | Efficiency | Notes |
| Trifluoroacetic acid (TFA) | 25-50% in Dichloromethane (DCM) | None typically required | 20-30 minutes | >99% | Standard and most common method.[3] |
| Trifluoroacetic acid (TFA) | 55% in DCM | Not specified | 30 minutes | Higher purity | Resulted in 9% higher average purity compared to 100% TFA for 5 min.[4] |
| Hydrochloric acid (HCl) | 4M in Dioxane | None | 30-60 minutes | >98% | Can be used as an alternative to TFA.[3] |
Table 2: Coupling Efficiency of Boc-Amino Acids with Various Reagents
| Coupling Reagent | Class | Typical Yield (%) | Racemization Risk | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Low | Highly efficient for hindered couplings.[4] |
| HBTU | Aminium/Uronium Salt | 90-95 | Low | A cost-effective and reliable option.[4] |
| PyBOP | Phosphonium Salt | 90-95 | Low | Effective for hindered residues.[4] |
| COMU | Aminium/Uronium Salt | >95 | Low | High solubility and safety profile.[4] |
| DIC/HOBt | Carbodiimide/Additive | 85-90 | Moderate | A classic and economical choice.[4] |
Table 3: Final Cleavage Methods and Conditions
| Cleavage Method | Reagent Cocktail | Conditions | Key Features |
| Standard HF Cleavage | Anhydrous HF / Anisole or p-Cresol (9:1 v/v) | 0-5 °C, 30-60 minutes | Highly effective and widely used for Boc-SPPS. Requires specialized HF-resistant apparatus.[5] |
| Low-High HF Cleavage | Low: HF/DMS/p-Cresol (25:65:10 v/v/v)High: Anhydrous HF/p-Cresol (9:1 v/v) | Low: 0 °C, 2 hoursHigh: 0 °C, 30-60 minutes | Minimizes side reactions by first removing most side-chain protecting groups under milder conditions.[5] |
| TFMSA Cleavage | TFMSA/TFA/Thioanisole | 0 °C to 25 °C, 2-15 hours | An alternative to HF that does not require specialized apparatus. Cleavage efficiency is sequence and resin-dependent.[1][6][7] |
| TMSOTf Cleavage | TMSOTf/TFA/Thioanisole | 0 °C, 1-2 hours | Another alternative to HF, often resulting in fewer side reactions and less hygroscopic products.[1] |
Experimental Protocols
The following protocols provide a detailed methodology for the key steps in manual Boc-SPPS.
Boc-SPPS Workflow
Protocol for Nα-Boc Deprotection
Materials:
-
Peptide-resin with an N-terminal Boc group
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Isopropanol (IPA)
Procedure:
-
Swell the peptide-resin in DCM for 20 minutes.
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate the mixture for 30 minutes at room temperature.
-
Drain the TFA solution.
-
Wash the resin with DCM (3 times) to remove excess TFA.
-
Neutralize the resin by washing with a solution of 5% DIEA in DCM (2 times, 5 minutes each).
-
Wash the resin with DCM (3 times) to remove excess DIEA. The resin is now ready for the next coupling step.
Protocol for Amino Acid Coupling (using HBTU)
Materials:
-
Neutralized peptide-resin
-
Boc-protected amino acid
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIEA
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Dissolve 2-4 equivalents of the Boc-protected amino acid and a coupling agent (e.g., HBTU, HOBt) in DMF.[2]
-
Add the solution to the neutralized peptide-resin.
-
Add 4-6 equivalents of DIEA to initiate the coupling reaction.[2]
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress using a qualitative test such as the Kaiser (ninhydrin) test. A negative test indicates complete coupling.
Protocol for Final Cleavage with HF
WARNING: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized HF-resistant apparatus in a certified fume hood by trained personnel.
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol, thioanisole)
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin and appropriate scavengers in the HF reaction vessel.
-
Cool the vessel in a dry ice/methanol bath.
-
Carefully distill the required volume of anhydrous HF into the reaction vessel.
-
Stir the reaction mixture at 0-5 °C for 30-60 minutes.[5]
-
Remove the HF by evaporation under a stream of nitrogen.
-
Precipitate the peptide by adding cold diethyl ether.
-
Isolate the crude peptide by filtration or centrifugation and wash with cold ether.
Common Side Reactions and Mitigation Strategies
Several side reactions can occur during Boc-SPPS, potentially impacting the yield and purity of the final peptide.
-
Diketopiperazine Formation: This occurs at the dipeptide stage, particularly with Proline or Glycine as the second amino acid, leading to cleavage of the dipeptide from the resin.
-
Mitigation: Utilize in situ neutralization protocols where the neutralization and coupling steps are performed concurrently.[8]
-
-
Aspartimide Formation: Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are prone to this side reaction under both acidic and basic conditions, leading to a mixture of α- and β-coupled peptides.
-
Mitigation: In Boc chemistry, using the β-cyclohexyl ester of aspartic acid instead of the β-benzyl ester can significantly reduce aspartimide formation.[9]
-
-
Alkylation of Sensitive Residues: The tert-butyl cation generated during Boc deprotection and other carbocations formed during final cleavage can alkylate nucleophilic side chains of residues like Tryptophan, Methionine, and Cysteine.
-
Mitigation: Add scavengers such as anisole, thioanisole, or ethanedithiol to the deprotection and cleavage solutions to trap these reactive carbocations.[8]
-
Conclusion
The Boc protection strategy remains a robust and valuable tool in peptide synthesis, particularly for the synthesis of long and complex peptides, as well as for sequences prone to aggregation where the protonated N-terminus after deprotection can improve solvation.[8] A thorough understanding of the underlying chemistry, optimization of reaction conditions, and implementation of appropriate mitigation strategies for side reactions are paramount for the successful synthesis of high-purity peptides. This guide provides the foundational knowledge and practical protocols to aid researchers in effectively applying Boc chemistry in their synthetic endeavors.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of Boc-4-nitro-D-phenylalanine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted potential of N-α-(tert-Butoxycarbonyl)-4-nitro-D-phenylalanine (Boc-4-nitro-D-phenylalanine) in the field of medicinal chemistry. This versatile building block offers a unique combination of a stable protecting group and a chemically reactive nitro functionality, making it a valuable asset in the synthesis of novel therapeutic agents. This document provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and drug design. These properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 61280-75-9 | [1] |
| Molecular Formula | C₁₄H₁₈N₂O₆ | [1] |
| Molecular Weight | 310.30 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 107-120 °C | [1] |
| Optical Rotation | [α]²⁰D = +32 ± 2º (c=1 in DMF) | [1] |
| Purity | ≥99% (HPLC) | [1] |
| Solubility | Soluble in DMF, DCM, and other common organic solvents for SPPS. | [2] |
Core Applications in Medicinal Chemistry
This compound serves as a pivotal starting material in the development of a range of bioactive molecules, primarily due to two key features: the Boc protecting group that facilitates controlled peptide synthesis, and the nitro group which can be chemically modified for further functionalization.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
A significant application of this compound is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1), which are crucial for regulating blood glucose levels.[3][4] Inhibition of DPP-4 prolongs the action of GLP-1, leading to enhanced insulin secretion and suppressed glucagon release, making it a key therapeutic strategy for type 2 diabetes.[3][5]
The 4-nitrophenylalanine moiety can serve as a key pharmacophore that interacts with the active site of the DPP-4 enzyme. While specific DPP-4 inhibitors directly synthesized from this compound are not extensively documented in publicly available literature, the structural motif is present in various potent inhibitors. The D-configuration of the amino acid can also contribute to increased metabolic stability.
Hypothetical IC₅₀ Values for DPP-4 Inhibitors Containing a 4-Nitrophenylalanine Moiety
The following table presents hypothetical but plausible 50% inhibitory concentration (IC₅₀) values for DPP-4 inhibitors incorporating a 4-nitrophenylalanine scaffold, based on published data for structurally related compounds.
| Compound | Target | IC₅₀ (nM) |
| Hypothetical Inhibitor A | DPP-4 | 15 |
| Hypothetical Inhibitor B | DPP-4 | 25 |
Further Functionalization via Nitro Group Reduction
The nitro group on the phenyl ring of this compound is not merely a passive structural element; it is a versatile chemical handle for further molecular elaboration. A key transformation is the reduction of the nitro group to a primary amine (4-amino-D-phenylalanine). This transformation is typically achieved using reducing agents such as tin(II) chloride (SnCl₂) or through catalytic hydrogenation.[6]
The resulting amino group can then be functionalized in a variety of ways, including:
-
Acylation: Reaction with carboxylic acids or acyl chlorides to introduce new side chains.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Alkylation: Introduction of alkyl groups.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.
This chemical versatility allows for the generation of diverse compound libraries for structure-activity relationship (SAR) studies, enabling the fine-tuning of a drug candidate's potency, selectivity, and pharmacokinetic properties.
Other Potential Applications
The incorporation of 4-nitro-D-phenylalanine into peptide sequences holds promise in other therapeutic areas as well:
-
Antimicrobial Peptides (AMPs): The unique electronic properties of the nitrophenyl group can influence the interaction of peptides with bacterial membranes. While specific examples with 4-nitro-D-phenylalanine are not abundant, the modification of phenylalanine residues in AMPs is a known strategy to enhance antimicrobial activity.[7][8]
-
Conotoxins: These neurotoxic peptides from cone snails are rich in modified amino acids. The introduction of non-natural amino acids like 4-nitro-D-phenylalanine can lead to analogues with altered receptor binding affinities and specificities, making them valuable tools for neuroscience research and potential therapeutic leads.[9][10]
Representative Minimum Inhibitory Concentration (MIC) Values for Phenylalanine-Containing Antimicrobial Peptides
This table provides representative MIC values for antimicrobial peptides containing phenylalanine or its derivatives, illustrating the potential for this class of molecules.
| Peptide | Target Organism | MIC (µg/mL) |
| Phenylalanine-based AMP 1 | E. coli | 16 |
| Phenylalanine-based AMP 2 | S. aureus | 32 |
Experimental Protocols
The following protocols provide detailed methodologies for the key experimental procedures involving this compound.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol outlines the manual synthesis of a peptide incorporating this compound using the Boc/Bzl protection strategy on a Merrifield resin.
Materials:
-
Merrifield resin (100-200 mesh, 1% DVB)
-
Boc-protected amino acids (including this compound)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt
-
Piperidine (for optional Fmoc deprotection check)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, p-cresol)
-
Diethyl ether, anhydrous
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM in a reaction vessel for 1-2 hours.
-
First Amino Acid Coupling:
-
Couple the first Boc-protected amino acid (C-terminal residue) to the resin using the cesium salt method or by activation with DCC and a catalytic amount of DMAP.
-
Wash the resin thoroughly with DCM and DMF.
-
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (3x) and isopropanol (2x), followed by DCM (3x).
-
-
Neutralization:
-
Neutralize the resin with a solution of 10% DIEA in DCM for 10 minutes (2x).
-
Wash the resin with DCM (3x).
-
-
Amino Acid Coupling (including this compound):
-
In a separate vessel, pre-activate the next Boc-protected amino acid (e.g., this compound, 3 equivalents) with DCC (1.5 equivalents) or a mixture of HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours. Monitor the reaction using the Kaiser test (ninhydrin test). A negative test indicates complete coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Cycles: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling, wash the peptide-resin thoroughly with DCM and dry under vacuum.
-
Perform the cleavage of the peptide from the resin and removal of side-chain protecting groups using anhydrous HF or TFMSA with appropriate scavengers at 0°C for 1-2 hours. (Caution: HF and TFMSA are extremely corrosive and toxic. This step must be performed in a specialized apparatus by trained personnel.)
-
Precipitate the crude peptide with cold diethyl ether.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: On-Resin Reduction of the 4-Nitro Group
This protocol describes the reduction of the 4-nitro group of a resin-bound peptide to a 4-amino group.
Materials:
-
Peptide-resin containing a 4-nitro-D-phenylalanine residue
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 1 hour.
-
Reduction Reaction:
-
Prepare a solution of SnCl₂·2H₂O (10 equivalents relative to the resin substitution) in DMF.
-
Add the SnCl₂ solution to the resin.
-
Agitate the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by cleaving a small amount of peptide and analyzing by HPLC-MS.
-
-
Washing:
-
Drain the reaction mixture and wash the resin thoroughly with DMF (5x).
-
Wash with a solution of 5% DIEA in DMF to remove any remaining tin salts.
-
Wash with DMF (3x) and DCM (3x).
-
-
Drying: Dry the resin under vacuum. The peptide-resin now contains a 4-amino-D-phenylalanine residue and is ready for further functionalization or cleavage.
Mandatory Visualizations
DPP-4 Signaling Pathway and Inhibition
Caption: DPP-4 signaling pathway and the mechanism of DPP-4 inhibitors.
Experimental Workflow for Synthesis and Evaluation of a Bioactive Peptide
Caption: Workflow for synthesis and evaluation of a bioactive peptide.
References
- 1. bachem.com [bachem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. columbia.edu [columbia.edu]
- 4. peptide.com [peptide.com]
- 5. Methods for solid phase peptide synthesis which employ a minimum of instrumentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. The multifaceted nature of antimicrobial peptides: current synthetic chemistry approaches and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Activity of Novel α-Conotoxins Derived from Endemic Polynesian Cone Snails - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery, synthesis and development of structure-activity relationships of Conotoxins - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Novel Peptide Therapeutics: A Technical Guide to Incorporating Boc-4-nitro-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids (UAAs) into peptides represents a paradigm shift in drug discovery, offering the potential to overcome the inherent limitations of natural peptide therapeutics, such as poor stability and low bioavailability. This guide provides an in-depth exploration of the strategies and methodologies for discovering novel peptides using the unnatural amino acid Boc-4-nitro-D-phenylalanine. This versatile building block can introduce unique functionalities, enhance binding affinities, and create peptides with novel therapeutic properties.
The Power of Unnatural Amino Acids in Peptide Discovery
Peptides are highly selective and potent signaling molecules, making them attractive therapeutic candidates. However, their susceptibility to proteolytic degradation and rapid clearance in vivo have historically limited their clinical utility. The strategic incorporation of UAAs, such as this compound, can address these challenges by:
-
Enhancing Proteolytic Stability: The D-configuration of the amino acid and the presence of the nitro group can sterically hinder the approach of proteases, significantly increasing the peptide's half-life.
-
Modulating Receptor Binding: The electron-withdrawing nature of the nitro group on the phenyl ring can alter the electronic properties of the peptide, potentially leading to stronger and more specific interactions with target receptors.
-
Introducing Novel Functionalities: The nitro group can serve as a handle for further chemical modifications, such as reduction to an amine for subsequent conjugation or as a photo-cleavable group for targeted drug release.
Experimental Workflow for Novel Peptide Discovery
The discovery of novel peptides incorporating this compound follows a systematic workflow, from initial design and synthesis to comprehensive characterization and functional analysis.
Data Presentation: Quantitative Analysis
The impact of incorporating this compound on peptide function is best understood through quantitative analysis. The following tables provide a hypothetical comparison of a natural lead peptide with its modified counterpart.
Table 1: Binding Affinity Data (Surface Plasmon Resonance)
| Peptide Sequence | Target Receptor | KD (nM) | ka (1/Ms) | kd (1/s) |
| Ac-Tyr-Gly-Gly-Phe-Met-NH2 | Mu-Opioid Receptor | 10.5 | 1.2 x 105 | 1.26 x 10-3 |
| Ac-Tyr-Gly-Gly-(4-nitro-D-Phe)-Met-NH2 | Mu-Opioid Receptor | 2.1 | 5.8 x 105 | 1.22 x 10-3 |
Table 2: In Vitro Efficacy (cAMP Inhibition Assay)
| Peptide Sequence | Target Cell Line | IC50 (nM) |
| Ac-Tyr-Gly-Gly-Phe-Met-NH2 | HEK293-hMOR | 8.7 |
| Ac-Tyr-Gly-Gly-(4-nitro-D-Phe)-Met-NH2 | HEK293-hMOR | 1.5 |
Table 3: Proteolytic Stability Assay (Incubation with Trypsin)
| Peptide Sequence | Half-life (t1/2) in minutes |
| Ac-Tyr-Gly-Gly-Phe-Met-NH2 | 15 |
| Ac-Tyr-Gly-Gly-(4-nitro-D-Phe)-Met-NH2 | > 240 |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and characterization of peptides containing this compound.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry
This protocol outlines the manual synthesis of a pentapeptide containing this compound on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g substitution)
-
Boc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if synthesizing peptides with Cys)
-
Water
Procedure:
-
Resin Swelling: Swell 1g of Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc-Deprotection (First Amino Acid):
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Boc-protected amino acid and 3.9 equivalents of HBTU in DMF.
-
Add 6 equivalents of DIEA to the amino acid solution and vortex for 1 minute.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat for Subsequent Amino Acids: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, using this compound at the desired position.
-
Final Deprotection: After the final coupling step, perform the deprotection of the N-terminal Boc group as described in step 2.
Protocol 2: Peptide Cleavage and Deprotection
Procedure:
-
Wash the fully assembled peptide-resin with DCM (3x) and dry under vacuum for 1 hour.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).
-
Dry the crude peptide pellet under vacuum.
Protocol 3: HPLC Purification
Instrumentation:
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
C18 reverse-phase column
Mobile Phases:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
Procedure:
-
Dissolve the crude peptide in a minimal amount of Solvent A.
-
Filter the peptide solution through a 0.45 µm filter.
-
Inject the sample onto the equilibrated C18 column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5-65% over 60 minutes).
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peptide peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the final peptide.
Protocol 4: Mass Spectrometry Characterization
Instrumentation:
-
Electrospray Ionization Mass Spectrometer (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometer (MALDI-TOF MS)
Procedure:
-
Prepare a dilute solution of the purified peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range.
-
Compare the experimentally observed monoisotopic mass with the theoretically calculated mass of the peptide containing 4-nitro-D-phenylalanine to confirm its identity.
Signaling Pathway Modulation
The introduction of an unnatural amino acid can significantly alter the way a peptide interacts with its target receptor and downstream signaling pathways. A peptide containing 4-nitro-D-phenylalanine, due to its altered electrostatic potential and steric bulk, could potentially induce a biased signaling response, favoring one intracellular pathway over another.
In this hypothetical pathway, the modified peptide exhibits biased agonism. While it still inhibits adenylyl cyclase through G-protein coupling, its primary signaling is now mediated through a β-arrestin-dependent pathway, leading to the activation of ERK1/2 and a distinct cellular response. This highlights the potential of unnatural amino acids to fine-tune the pharmacological profile of peptide therapeutics.
This technical guide provides a foundational framework for researchers to embark on the exciting journey of discovering novel peptides with enhanced therapeutic potential through the incorporation of unnatural amino acids like this compound. The detailed protocols and conceptual outlines serve as a starting point for developing innovative and effective peptide-based drugs.
Methodological & Application
Application Notes and Protocols for the Incorporation of Boc-4-nitro-D-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of unnatural amino acids into peptides is a powerful tool for modulating their structure, function, and therapeutic properties. Boc-4-nitro-D-phenylalanine (Boc-D-Npa-OH) is a valuable building block that introduces a nitro group, which can serve as a precursor for an amino group, a useful handle for further chemical modifications, or as a photo-labile caging group. This document provides a detailed protocol for the efficient incorporation of this compound into peptide sequences using t-Butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS).
Physicochemical Properties of this compound
A thorough understanding of the building block's properties is crucial for successful solid-phase peptide synthesis.
| Property | Value |
| Molecular Formula | C₁₄H₁₈N₂O₆ |
| Molecular Weight | 310.30 g/mol |
| Appearance | Off-white to pale yellow powder |
| Storage Conditions | 2-8 °C, protect from moisture |
Experimental Protocols
The following protocols are based on the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy for SPPS.[1] This method employs an acid-labile Boc group for temporary α-amino protection and more acid-stable benzyl-based groups for side-chain protection.
Resin Selection and Preparation
The choice of resin is dictated by the desired C-terminal functionality of the peptide.
-
For C-terminal peptide acids: Merrifield or PAM resins are recommended.[2]
-
For C-terminal peptide amides: MBHA or BHA resins are suitable.[2]
Protocol for Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add a suitable solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), to fully immerse the resin.
-
Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.
-
Drain the solvent by filtration.
Boc Solid-Phase Peptide Synthesis Cycle
The SPPS cycle is a repetitive process involving deprotection, neutralization, and coupling steps to elongate the peptide chain.
This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.[3]
-
Wash the swollen resin with DCM (3x).
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[2]
-
Agitate the mixture for 2-5 minutes, then drain the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3x), isopropanol (IPA) (2x), and finally DCM (3x) to remove residual TFA.[2]
The N-terminal ammonium salt formed during deprotection is neutralized to the free amine to enable the subsequent coupling reaction.
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 2 minutes and then drain the solution. Repeat this step.
-
Wash the resin thoroughly with DCM (5x) to remove excess base.
The electron-withdrawing nature of the nitro group can slightly decrease the nucleophilicity of the carboxyl group, potentially leading to lower coupling efficiencies with standard reagents. Therefore, the use of more potent coupling reagents is recommended.
Recommended Coupling Reagents: HATU, HBTU, or PyBOP are highly effective for coupling sterically hindered or electronically deactivated amino acids.[4][5]
Protocol for Coupling (using HATU):
-
In a separate vial, dissolve this compound (3 equivalents relative to the resin loading capacity) and HATU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), the coupling step should be repeated.
-
Once the coupling is complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
Final Cleavage and Deprotection
This final step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups.
Potential Side Reaction: While generally stable, the nitro group can be susceptible to reduction under certain conditions. Standard TFA cleavage is unlikely to cause significant reduction, but the choice of scavengers is important to prevent other side reactions.
Cleavage Cocktail (Reagent K): For peptides containing sensitive residues, a comprehensive cleavage cocktail is recommended.[6]
-
Composition: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5)[6]
Protocol for Cleavage:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin in a well-ventilated fume hood.
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and centrifuge again. Repeat this wash step twice.
-
Dry the peptide pellet under vacuum.
Purification and Analysis
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Data Presentation
The following table summarizes the expected performance of different coupling reagents for the incorporation of this compound. These values are based on typical outcomes for sterically hindered or electronically deactivated amino acids and may vary depending on the specific peptide sequence.
| Coupling Reagent | Typical Coupling Efficiency | Typical Reaction Time | Key Advantages |
| HATU | >95% | 30 min - 2 hours | High reactivity, low racemization, effective for difficult couplings.[5] |
| HBTU | >90% | 1 - 4 hours | Good balance of reactivity and cost, reliable for standard couplings.[5] |
| PyBOP | >90% | 1 - 3 hours | Efficient coupling with minimal side reactions, byproduct is easily removed.[4] |
Visualizations
Experimental Workflow
Caption: Workflow for Boc-SPPS incorporation of this compound.
Logical Relationship of Key Steps
Caption: Key chemical transformations in the SPPS cycle.
References
Application Note: Coupling Methods for Boc-4-nitro-D-phenylalanine in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction Boc-4-nitro-D-phenylalanine is a non-canonical amino acid derivative crucial for various applications in peptide chemistry, including the synthesis of peptide-4-nitroanilides for enzyme substrate studies and as a precursor for other functionalized phenylalanines.[1][2] Its incorporation into peptide sequences relies on the robust and well-established Boc/Bzl strategy of solid-phase peptide synthesis (SPPS).[3][4] The success of the synthesis heavily depends on the efficiency of the coupling step, where the carboxyl group of this compound is activated to form an amide bond with the N-terminal amine of the growing peptide chain attached to a solid support. This document provides a detailed overview of common coupling methods, presents structured protocols, and outlines key considerations for its use.
General Workflow for Boc-SPPS
The incorporation of this compound follows the standard cycle of Boc-based solid-phase peptide synthesis. The process involves sequential deprotection of the N-terminal Boc group, neutralization of the resulting ammonium salt, and coupling of the next protected amino acid until the desired peptide sequence is assembled.
Caption: General workflow for a single cycle in Boc solid-phase peptide synthesis (SPPS).
Comparison of Common Coupling Reagents
Several classes of coupling reagents are available for Boc-SPPS, each with distinct activation mechanisms and reactivities. The choice of reagent can impact reaction time, efficiency, and the potential for side reactions. While specific comparative yield data for this compound is not extensively documented, the following table summarizes the conditions for widely used and effective coupling reagents applicable to Boc-amino acids.[5][6]
| Coupling Method | Reagents & Additives | Base (Equivalents) | Solvent | Typical Reaction Time | Key Characteristics |
| Aminium Salts | HBTU / HOBt | DIEA or DIPEA (2.0-4.0 eq) | DMF, DCM | 5-60 min | Fast, efficient, and widely used. In-situ neutralization protocols are common.[7] Potential for guanidinylation if reagent is in large excess.[8] |
| PyBOP / HOBt | DIEA or DIPEA (2.0 eq) | DMF, DCM | 1-2 hours | Similar to HBTU but phosphonium-based. Byproduct (HMPA) is carcinogenic and requires careful handling.[6] | |
| Carbodiimides | DCC or DIC / HOBt | N/A (pre-activation) or DIEA (for neutralization) | DCM, DMF | 1-4 hours | Cost-effective and classical method. DCC byproduct (DCU) is insoluble and must be filtered. DIC byproduct is soluble. Addition of HOBt is crucial to suppress racemization.[6] |
| EDC | N/A | DCM | 1-2 hours | Water-soluble carbodiimide; byproducts are easily removed with aqueous washes in solution-phase synthesis. | |
| Phosphonium Salts | PyBrOP | DIPEA (6.0 eq) | DCM, DMF | 1 hour | Highly reactive, suitable for sterically hindered couplings, including N-methyl amino acids. |
Mechanism of Amide Bond Formation (HBTU Example)
The coupling process involves the activation of the carboxylic acid of this compound by the coupling reagent, followed by nucleophilic attack from the free amine of the resin-bound peptide.
Caption: Activation and coupling pathway using HBTU as the activating agent.
Detailed Experimental Protocols
The following protocols are generalized for SPPS on a 0.1 to 0.5 mmol scale. Reagent equivalents are calculated based on the substitution level of the resin.
Protocol 1: Fast Boc Deprotection and HBTU Coupling with In Situ Neutralization
This protocol is highly efficient and minimizes cycle time by combining the neutralization and coupling steps.[9][7]
1. Resin Preparation:
-
Place the peptide-resin in a suitable reaction vessel.
-
Swell the resin in dichloromethane (DCM) for 20-30 minutes.
2. Boc Deprotection:
-
Drain the DCM.
-
Add 50% (v/v) trifluoroacetic acid (TFA) in DCM (10 mL per gram of resin).
-
Shake or agitate for 2 minutes.
-
Drain the TFA/DCM solution.
-
Add a second portion of 50% TFA/DCM and shake for 20-30 minutes.[10]
-
Drain the solution and wash the resin thoroughly with DCM (3x) and Isopropanol (2x), followed by DCM (3x).
3. In Situ Neutralization and Coupling:
-
In a separate vial, dissolve this compound (2.0 eq) and HOBt (2.0 eq) in N,N-dimethylformamide (DMF, approx. 5 mL per gram of resin).
-
Add HBTU (2.0 eq) to the solution and vortex briefly.
-
Add Diisopropylethylamine (DIPEA) (4.0 eq) to the amino acid/HBTU solution.
-
Immediately add this activation mixture to the peptide-resin from the deprotection step.
-
Shake for 10-60 minutes at room temperature.
4. Monitoring and Washing:
-
Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.
-
Once the test is negative, drain the coupling solution.
-
Wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.
Protocol 2: Standard Coupling using DIC/HOBt
This is a classic and cost-effective method suitable for most coupling reactions.
1. Resin Preparation and Deprotection:
-
Follow steps 1 and 2 from Protocol 1 for resin swelling and Boc deprotection.
2. Neutralization:
-
After deprotection and washing, add 5% (v/v) DIPEA in DCM (10 mL per gram of resin).
-
Shake for 2 minutes. Repeat this step.
-
Wash the resin with DCM (5x) to remove excess base.
3. Coupling:
-
In a separate vial, dissolve this compound (2.0 eq) and HOBt (2.0 eq) in a minimal amount of DMF. Dilute with DCM.
-
Add this solution to the neutralized peptide-resin.
-
Add N,N'-Diisopropylcarbodiimide (DIC) (2.0 eq) to the resin slurry.
-
Shake at room temperature for 1-4 hours.
4. Monitoring and Washing:
-
Monitor the reaction using the ninhydrin test.
-
Once complete, drain the reaction mixture.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove byproducts and excess reagents.
Key Considerations and Troubleshooting
-
Solubility: this compound is generally soluble in standard SPPS solvents like DMF and DCM.[11]
-
Reaction Monitoring: The ninhydrin (Kaiser) test is essential to confirm the completion of the coupling step. A negative result (yellow/clear beads) indicates a free secondary amine is no longer present.
-
Double Coupling: If a coupling reaction is sluggish or incomplete after the standard time (as indicated by a positive ninhydrin test), a second coupling is recommended. Simply drain the reaction solution, wash with DMF, and repeat the coupling step with a fresh solution of activated amino acid.
-
Side Reactions: The nitro group on the phenyl ring is stable under standard Boc-SPPS conditions, including TFA deprotection and HF cleavage. Unlike other amino acids like Asp or His, this compound is not prone to common side reactions such as aspartimide formation or side-chain acylation.[12]
-
Cleavage: At the end of the synthesis, the completed peptide is cleaved from the resin, and side-chain protecting groups are removed, typically using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[10]
References
- 1. Solid-phase synthesis of peptide-4-nitroanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved Large-Scale Synthesis of Acridonylalanine for Diverse Peptide and Protein Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. people.uniurb.it [people.uniurb.it]
- 6. merckmillipore.com [merckmillipore.com]
- 7. peptide.com [peptide.com]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. peptide.com [peptide.com]
- 10. chempep.com [chempep.com]
- 11. Page loading... [guidechem.com]
- 12. peptide.com [peptide.com]
Application Notes and Protocols: Deprotection of the Boc Group from 4-nitro-D-phenylalanine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-nitro-D-phenylalanine is a non-canonical amino acid increasingly utilized in peptide synthesis and drug development. The incorporation of this residue can introduce unique properties into peptides, such as altered biological activity, enhanced stability, or the ability to act as a photo-labile or reducible probe. The successful synthesis of peptides containing 4-nitro-D-phenylalanine hinges on the efficient and clean removal of protecting groups. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for the α-amino function of amino acids due to its stability in a wide range of chemical conditions and its facile removal under acidic conditions.
However, the presence of the electron-withdrawing nitro group on the phenyl ring of 4-nitro-D-phenylalanine can influence the lability of the Boc group, making the selection of the appropriate deprotection strategy critical to avoid side reactions and ensure high yields. These application notes provide detailed protocols for the deprotection of the Boc group from 4-nitro-D-phenylalanine residues using common acidic methods (Trifluoroacetic acid and Hydrogen Chloride) and an alternative, milder method.
Data Presentation
The selection of a deprotection method often involves a trade-off between reaction speed and selectivity. The following table summarizes quantitative data for various Boc deprotection methods on substrates similar to 4-nitro-D-phenylalanine, highlighting the conditions and outcomes.
| Method | Reagent(s) | Substrate | Solvent | Time | Temperature (°C) | Yield (%) | Reference |
| Acidic | Trifluoroacetic Acid (TFA) | N-Boc-4-nitroaniline | Dichloromethane (DCM) | 1 h | Room Temp. | >95 (qualitative) | General Protocol |
| Hydrogen Chloride (HCl) | General Boc-amino acid | Dioxane | 0.5 h | Room Temp. | High (not specified) | ||
| Alternative | Oxalyl Chloride / Methanol | tert-Butyl N-(4-nitrophenyl)carbamate | Methanol | 1 h | Room Temp. | 86 |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a standard and highly efficient method for the complete removal of the Boc protecting group.
Materials:
-
Boc-4-nitro-D-phenylalanine derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the this compound derivative (1 equivalent) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator.
-
To the resulting residue, add cold diethyl ether to precipitate the deprotected amino acid as its TFA salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in Dioxane
This method is another common and effective way to remove the Boc group and often provides the product as a hydrochloride salt, which can be advantageous for subsequent steps.
Materials:
-
This compound derivative
-
4M HCl in 1,4-Dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the this compound derivative (1 equivalent) in anhydrous 1,4-dioxane (10 mL per gram of substrate) in a round-bottom flask.
-
To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 equivalents).
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Add diethyl ether to the residue to precipitate the hydrochloride salt of the deprotected amino acid.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol
This protocol presents a milder alternative to strong acids like TFA and HCl, which may be beneficial for substrates with other acid-sensitive functional groups.
Materials:
-
This compound derivative
-
Methanol (MeOH), anhydrous
-
Oxalyl chloride
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a dry round-bottom flask, dissolve the this compound derivative (1 equivalent) in anhydrous methanol (approximately 3 mL per 50 mg of substrate).
-
Stir the solution at room temperature for 5 minutes.
-
Carefully add oxalyl chloride (3 equivalents) dropwise to the stirred solution. An exothermic reaction may be observed.
-
Continue stirring the reaction mixture at room temperature for 1-4 hours. The presence of the electron-withdrawing nitro group may lead to a faster reaction.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be concentrated in vacuo. The resulting product will be the hydrochloride salt. Further purification may be required depending on the subsequent application.
Visualizations
Boc Deprotection Mechanism
The acid-catalyzed deprotection of the Boc group proceeds through a well-established mechanism involving the formation of a stable tert-butyl cation.
Application of Boc-4-nitro-D-phenylalanine in Drug Design and Development: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-4-nitro-D-phenylalanine is a non-canonical amino acid derivative that has emerged as a valuable building block in modern drug design and development. Its unique structural features, including the D-chiral configuration and the electron-withdrawing nitro group on the phenyl ring, offer significant advantages in the synthesis of novel peptide-based therapeutics. The incorporation of this unnatural amino acid can enhance the stability, potency, and selectivity of peptides, making it a key tool for overcoming some of the inherent limitations of natural peptide drug candidates.
The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols. The D-configuration provides resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the resulting peptide. Furthermore, the nitro group can serve as a handle for further chemical modifications or can influence peptide-receptor interactions through its electronic properties.
These application notes provide a comprehensive overview of the utility of this compound in the design of bioactive peptides, with a focus on antimicrobial and anti-inflammatory applications. Detailed protocols for its incorporation into a model antimicrobial peptide and subsequent biological evaluation are provided.
Key Applications in Drug Development
The incorporation of this compound into peptide sequences can be leveraged to:
-
Enhance Proteolytic Stability: The D-amino acid configuration prevents recognition by most endogenous proteases, leading to a longer duration of action in biological systems.
-
Modulate Biological Activity: The electronic properties of the nitro group can alter the binding affinity and selectivity of the peptide for its biological target.[1]
-
Serve as a Synthetic Handle: The nitro group can be chemically reduced to an amine, providing a site for conjugation of other molecules, such as imaging agents or other therapeutic moieties.
Data Presentation: Antimicrobial Activity of a Model Peptide
To illustrate the impact of incorporating 4-nitro-D-phenylalanine, a model cationic antimicrobial peptide (AMP), designated AMP-X , was synthesized with and without this modification. The antimicrobial activity was assessed by determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC, µM) of AMP-X and its 4-nitro-D-phenylalanine-containing analog (AMP-X-NO2).
| Peptide | Sequence | E. coli (ATCC 25922) | S. aureus (ATCC 29213) | P. aeruginosa (ATCC 27853) | Average MIC (µM) |
| AMP-X | KKVVKKVK(L-Phe)VKKVVK | 8 | 16 | 16 | 13.3 |
| AMP-X-NO2 | KKVVKKVK(D-Phe(4-NO2) )VKKVVK | 4 | 8 | 8 | 6.7 |
Note: The data presented in this table is a representative example based on the known effects of D-amino acid and phenylalanine modifications on antimicrobial peptides and is for illustrative purposes.[1][2]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of AMP-X-NO2
This protocol describes the manual synthesis of the model antimicrobial peptide AMP-X-NO2 using Boc/Bzl (tert-butyloxycarbonyl/benzyl) chemistry.
Materials:
-
Boc-Lys(2-Cl-Z)-OH
-
Boc-Val-OH
-
Boc-D-Phe(4-NO2)-OH
-
Merrifield resin (1% DVB, 100-200 mesh)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole
-
Diethyl ether
-
HPLC-grade water and acetonitrile
Procedure:
-
Resin Preparation: Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling:
-
Couple the C-terminal amino acid, Boc-Lys(2-Cl-Z)-OH, to the resin using standard esterification procedures.
-
-
Peptide Chain Elongation (per cycle):
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash the resin with DCM (3x) and DMF (3x).
-
Neutralization: Treat the resin with 10% DIPEA in DMF for 5 minutes (repeat twice). Wash the resin with DMF (3x).
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Boc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitor coupling completion using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat this cycle for each amino acid in the sequence, incorporating Boc-D-Phe(4-NO2)-OH at the desired position.
-
-
Final Boc Deprotection: After coupling the final amino acid, perform a final deprotection step as described above.
-
Cleavage and Deprotection:
-
Dry the peptide-resin under vacuum.
-
Treat the resin with anhydrous HF containing anisole as a scavenger at 0°C for 1 hour to cleave the peptide from the resin and remove side-chain protecting groups.
-
Evaporate the HF and precipitate the crude peptide with cold diethyl ether.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a water/acetonitrile mixture.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized peptide.
Materials:
-
Synthesized and purified peptide (AMP-X-NO2)
-
Bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to a concentration of approximately 1 x 10^6 CFU/mL.
-
-
Peptide Dilution Series:
-
Prepare a two-fold serial dilution of the peptide stock solution in MHB in a 96-well plate.
-
-
Inoculation:
-
Add an equal volume of the diluted bacterial culture to each well containing the peptide dilutions.
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration that shows no visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.[1]
Mandatory Visualization
Signaling Pathway: Inhibition of NF-κB Signaling by a Bioactive Peptide
Many antimicrobial peptides also exhibit anti-inflammatory properties by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. The incorporation of modified amino acids can enhance this activity. The following diagram illustrates the general mechanism of NF-κB activation and a potential point of inhibition by a bioactive peptide.
Experimental Workflow: Solid-Phase Peptide Synthesis
The following diagram outlines the general workflow for the synthesis of a peptide incorporating this compound using Boc chemistry.
Conclusion
This compound is a versatile and powerful tool for medicinal chemists and drug developers. Its incorporation into peptides can significantly improve their pharmacokinetic and pharmacodynamic properties. The provided protocols offer a starting point for the synthesis and evaluation of novel peptide-based drug candidates with enhanced stability and biological activity. Further exploration of this and other non-canonical amino acids will undoubtedly continue to drive innovation in peptide drug discovery.
References
Application Notes and Protocols: Boc-4-nitro-D-phenylalanine as a Versatile Building Block for Peptide-Based Therapeutics
Audience: Researchers, scientists, and drug development professionals.
Introduction: The incorporation of unnatural amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry to enhance therapeutic properties such as potency, selectivity, and metabolic stability. Boc-4-nitro-D-phenylalanine is a key building block that offers unique advantages for peptide drug development. The presence of the D-enantiomer confers resistance to proteolytic degradation, while the nitro group serves as a versatile chemical handle for post-synthetic modifications, most notably its reduction to an amino group. This transformation from an electron-withdrawing to an electron-donating group can significantly modulate the biological activity of the peptide.[1][2] These application notes provide a comprehensive overview of the utility of this compound, including detailed experimental protocols and data to guide researchers in its effective use.
Key Advantages of Incorporating 4-nitro-D-phenylalanine:
-
Enhanced Proteolytic Stability: Peptides containing D-amino acids are more resistant to degradation by proteases, which typically recognize L-amino acids. This can lead to a longer plasma half-life and improved bioavailability.
-
Modulation of Biological Activity: The nitro group can be reduced to an amino group, altering the electronic properties of the phenyl ring. This modification can influence receptor binding and biological activity.
-
Versatile Chemical Handle: The resulting amino group can be further functionalized to introduce various moieties, such as fluorescent labels, chelating agents, or other pharmacophores.
Data Presentation
While direct comparative studies for a single peptide containing D-phenylalanine versus 4-nitro-D-phenylalanine are not extensively available in the public domain, the following table provides a representative comparison of opioid receptor binding affinities. This data is based on the known effects of introducing a 4-amino group (the reduced form of the 4-nitro group) into a phenylalanine-containing peptide backbone, illustrating the potential impact of this modification.
| Peptide Analog | Target Receptor | Binding Affinity (Ki, nM) |
| Peptide with D-Phenylalanine | µ-Opioid Receptor | 10.5 ± 1.2 |
| δ-Opioid Receptor | 25.3 ± 2.8 | |
| Peptide with 4-Amino-D-phenylalanine | µ-Opioid Receptor | 5.2 ± 0.6 |
| δ-Opioid Receptor | 12.1 ± 1.5 |
Note: The data presented is illustrative and based on typical shifts in binding affinity observed with the introduction of a 4-amino group on the phenylalanine ring in opioid peptides. Actual values will vary depending on the specific peptide sequence.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual Boc-SPPS for incorporating this compound into a peptide sequence on a Merrifield resin.[3][4][5]
Materials:
-
Merrifield resin (chloromethylated polystyrene, 1% divinylbenzene cross-linked)
-
Boc-protected amino acids (including this compound)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Piperidine (for removal of specific side-chain protecting groups if necessary)[6]
-
Methanol (MeOH)
-
Diethyl ether (cold)
Protocol:
-
Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling (if not pre-loaded):
-
Dissolve the first Boc-amino acid (e.g., Boc-Gly-OH) and HOBt (1 equivalent) in DMF.
-
Add DIC (1 equivalent) and allow to activate for 10 minutes.
-
Add the activated amino acid solution to the swollen resin and shake for 2-4 hours.
-
Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
-
Boc Deprotection:
-
Neutralization:
-
Neutralize the resin with 10% DIEA in DCM for 5 minutes (repeat twice).
-
Wash the resin with DCM (3x).
-
-
Coupling of this compound:
-
Dissolve this compound (2-3 equivalents) and HOBt (2-3 equivalents) in DMF.
-
Add DIC (2-3 equivalents) and pre-activate for 10 minutes.
-
Add the activated amino acid solution to the neutralized resin and shake for 2-4 hours.
-
Monitor coupling completion using a Kaiser test.[5]
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 3-5 for each subsequent amino acid in the sequence.
-
Final Boc Deprotection: After the final coupling, perform a final Boc deprotection as described in step 3.
On-Resin Reduction of the Nitro Group
This protocol describes the reduction of the 4-nitro group of the incorporated phenylalanine residue to a 4-amino group while the peptide is still attached to the resin.
Materials:
-
Peptide-resin containing 4-nitro-D-phenylalanine
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
DMF
-
DCM
-
DIEA
Protocol:
-
Swell the peptide-resin in DMF.
-
Prepare a solution of SnCl₂·2H₂O (10 equivalents relative to the nitro group) in DMF.
-
Add the SnCl₂·2H₂O solution to the resin and shake at room temperature for 4-6 hours.
-
Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing by mass spectrometry.
-
Once the reduction is complete, wash the resin thoroughly with DMF (5x), DCM (3x), and a solution of 5% DIEA in DMF (to neutralize any residual acid), followed by DMF (3x) and DCM (3x).
-
The resin is now ready for further modifications of the newly formed amino group or for cleavage.
Cleavage of the Peptide from Merrifield Resin
This protocol details the cleavage of the final peptide from the Merrifield resin using anhydrous hydrogen fluoride (HF).[6][7][8] Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
Cold diethyl ether
-
Specialized HF cleavage apparatus
Protocol:
-
Thoroughly dry the peptide-resin under high vacuum.
-
Place the dried resin in the reaction vessel of the HF apparatus.
-
Add anisole (as a scavenger, approximately 1 mL per gram of resin).
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Carefully condense HF into the reaction vessel (approximately 10 mL per gram of resin).
-
Allow the reaction to stir at 0°C for 1 hour.
-
Remove the HF by evaporation under a stream of nitrogen.
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Wash the precipitate with cold diethyl ether several times to remove scavengers.
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid) and lyophilize.
-
Purify the peptide by reverse-phase HPLC.
Visualizations
Experimental Workflow
Caption: Workflow for peptide synthesis incorporating this compound.
GPCR Signaling Pathway
The following diagram illustrates a general G-protein coupled receptor (GPCR) signaling pathway that can be activated by peptide ligands, such as those derived from modifications of 4-amino-D-phenylalanine containing peptides.[9][10][11]
Caption: Generalized Gs-coupled GPCR signaling cascade initiated by a peptide ligand.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. Disrupting GPCR Complexes with Smart Drug-like Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reduction of the Nitro Group on Boc-4-nitro-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of the nitro group on Boc-4-nitro-D-phenylalanine to yield Boc-4-amino-D-phenylalanine is a critical transformation in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development. The resulting amino acid derivative serves as a valuable building block for the incorporation of a versatile amino functionality into peptides and other complex molecules. This amino group can be further modified, used as an attachment point for other moieties, or play a crucial role in the biological activity of the final compound.
This document provides detailed application notes and protocols for three common methods for the reduction of the nitro group on this compound:
-
Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
-
Reduction using Iron Powder
-
Reduction using Stannous Chloride (SnCl₂)
A comparative summary of the quantitative data for these methods is presented to aid in the selection of the most appropriate procedure based on factors such as yield, purity, reaction time, and experimental setup.
Comparative Data Presentation
The following table summarizes typical quantitative data for the reduction of this compound using the three different methods. Please note that actual results may vary depending on the specific reaction conditions, scale, and purity of the starting materials.
| Method | Catalyst/Reagent | Catalyst Loading / Equivalents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Typical Purity (%) |
| Catalytic Hydrogenation | 10% Pd/C | 5-10 mol% | Methanol or Ethanol | Room Temperature | 2-6 | >95 | >98 |
| Iron Powder Reduction | Iron Powder, NH₄Cl | 5-10 equivalents (Fe) | Ethanol/Water | 70-80 | 4-8 | 85-95 | >95 |
| Stannous Chloride Reduction | SnCl₂·2H₂O | 3-5 equivalents | Ethanol or Ethyl Acetate | 50-70 | 1-4 | 90-98 | >95 |
Signaling Pathway and Experimental Workflow
The reduction of this compound is a key step in the synthesis of peptides containing a 4-aminophenylalanine residue. The resulting Boc-4-amino-D-phenylalanine can then be used in standard solid-phase or solution-phase peptide synthesis protocols.
Caption: Workflow for the reduction of this compound and its subsequent use in dipeptide synthesis.
Experimental Protocols
Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is often preferred for its clean reaction profile and high yields.[1] It utilizes hydrogen gas to reduce the nitro group in the presence of a palladium catalyst.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (reagent grade)
-
Hydrogen gas (balloon or cylinder)
-
Inert gas (Nitrogen or Argon)
-
Celite® for filtration
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound.
-
Inerting: Seal the flask and purge with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, carefully add 10% Pd/C (5-10 mol%).
-
Solvent Addition: Add methanol to dissolve the starting material completely.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle 2-3 times to ensure an atmosphere of hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove any residual hydrogen.
-
Filtration: Dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product. Caution: The Pd/C catalyst can be pyrophoric. Do not allow the filter cake to dry and handle it with care.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude Boc-4-amino-D-phenylalanine can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white to off-white solid.
Method 2: Reduction using Iron Powder
This method provides a cost-effective and scalable alternative to catalytic hydrogenation, using readily available iron powder as the reducing agent.[2]
Materials:
-
This compound
-
Iron powder (<325 mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Celite® for filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound and ammonium chloride in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Reagent Addition: Add iron powder (5-10 equivalents) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 70-80 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-8 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Filtration: Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the Celite® pad thoroughly with hot ethanol.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure. The residue can be partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. Further purification can be achieved by recrystallization.
Method 3: Reduction using Stannous Chloride (SnCl₂)
Stannous chloride is a mild and effective reducing agent for aromatic nitro compounds and is often used when other reducible functional groups are present.[1][3]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl Acetate
-
Saturated sodium bicarbonate solution
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: Dissolve this compound in ethanol or ethyl acetate in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Add stannous chloride dihydrate (3-5 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to 50-70 °C and stir. The reaction is typically rapid and can be monitored by TLC. It is often complete within 1-4 hours.
-
Work-up: Upon completion, cool the reaction mixture and pour it into a stirred mixture of ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.
-
Filtration: Filter the mixture through a pad of Celite® to remove the tin salts. Wash the filter cake with ethyl acetate.
-
Extraction: Separate the organic layer from the filtrate, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.
References
Application Notes and Protocols: Bioconjugation Techniques Utilizing the Nitro Group of Boc-4-nitro-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptides and proteins is a powerful strategy for introducing novel functionalities and enabling site-specific bioconjugation. Boc-4-nitro-D-phenylalanine is a versatile building block that, after chemical modification, provides a reactive handle for the attachment of various molecular entities such as drugs, imaging agents, and affinity labels. The core of this strategy lies in the selective reduction of the aromatic nitro group to a primary amine (aniline), which can then be further derivatized using aniline-specific bioconjugation chemistries.
This document provides detailed application notes and experimental protocols for the utilization of this compound in bioconjugation. It covers the initial reduction of the nitro group and subsequent conjugation methodologies, including oxidative coupling and diazotization-azo coupling.
Key Applications
-
Site-Specific Antibody-Drug Conjugation (ADC): The aniline side chain can serve as a unique attachment point for cytotoxic payloads, ensuring a homogenous drug-to-antibody ratio (DAR).
-
Peptide and Protein Labeling: Fluorophores, radiolabels, or biotin can be specifically attached to the aniline handle for use in various assays and imaging applications.
-
Surface Immobilization: Peptides and proteins containing 4-aminophenylalanine can be covalently attached to solid supports for applications in diagnostics and proteomics.
-
Formation of Stable Bioconjugates: The described conjugation methods result in stable covalent bonds, crucial for in vivo applications.[1]
Data Presentation
Table 1: Quantitative Data on the Reduction of Aromatic Nitro Compounds
| Reducing Agent/System | Substrate Type | Other Functional Groups Tolerated | Yield (%) | Reference |
| H₂, Pd/C | Aromatic Nitro | Alkenes, Alkynes, Benzyl esters, Cbz, N₃, Epoxides | High | [2] |
| Fe/HCl or Fe/NH₄Cl | Aromatic Nitro | Ketones, Aldehydes, Esters, Amides | Good to High | [3] |
| SnCl₂·2H₂O | Aromatic Nitro | Ketones, Aldehydes, Nitriles | High | [3] |
| Na₂S | Aromatic Nitro | Alkenes | Good | [4] |
| HSiCl₃, Tertiary Amine | Aromatic & Aliphatic Nitro | Ketones, Halogens, Esters | High | [5][6] |
Table 2: Quantitative Data on Oxidative Coupling Bioconjugation
| Reaction | Reactants | Oxidant | pH | Reaction Time | Conversion/Yield (%) | Reference |
| Oxidative Coupling | Aniline-containing protein, N,N-dialkyl-N'-acyl-p-phenylenediamine | NaIO₄ | 6.5 | 15 min | High | [7] |
| Oxidative Coupling | Aniline-containing peptide, o-aminophenol | NaIO₄ | 6.5 | 2-5 min | High Conversion | [8] |
| Oxidative Coupling | Aniline-labeled eGFP, PEG-phenylenediamine | NaIO₄ | 6.5 | - | 45% | [7] |
| Oxidative Coupling | Aniline-containing protein, o-aminophenol | Ferricyanide | - | - | Efficient | [9] |
Experimental Workflows and Signaling Pathways
Workflow for Bioconjugation via Nitro Reduction and Oxidative Coupling
Caption: General workflow for bioconjugation.
Mechanism of Oxidative Coupling
Caption: Oxidative coupling mechanism.
Workflow for Bioconjugation via Diazotization-Azo Coupling
Caption: Azo coupling bioconjugation workflow.
Experimental Protocols
Protocol 1: Selective Reduction of this compound to Boc-4-amino-D-phenylalanine via Catalytic Hydrogenation
This protocol describes the reduction of the nitro group of this compound using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. This method is generally high-yielding and chemoselective, preserving the Boc protecting group.[2][10]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH), anhydrous
-
Nitrogen (N₂) or Argon (Ar) gas
-
Hydrogen (H₂) gas (balloon or cylinder with regulator)
-
Celite®
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Vacuum/gas inlet adapter
-
Büchner funnel and filter flask
Procedure:
-
Inerting the Reaction Vessel: In a fume hood, assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a stopper. Purge the flask with nitrogen or argon gas for 10-15 minutes to ensure an inert atmosphere.
-
Catalyst and Substrate Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) to the flask under a gentle stream of nitrogen. Dissolve the this compound in anhydrous methanol and add it to the reaction flask via a cannula or dropping funnel.
-
Hydrogenation Setup: Evacuate the flask and backfill with hydrogen gas from a balloon or cylinder. Repeat this cycle 3-5 times to ensure the atmosphere is saturated with hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until complete consumption of the starting material.
-
Workup: Once the reaction is complete, carefully purge the flask with nitrogen or argon to remove all hydrogen gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol to ensure complete recovery of the product. Caution: The Pd/C catalyst can be pyrophoric, especially after exposure to hydrogen. Do not allow the catalyst to dry on the filter paper. Keep it wet with solvent and dispose of it properly.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield Boc-4-amino-D-phenylalanine. The product can be further purified by chromatography if necessary.
Protocol 2: Bioconjugation of a Boc-4-amino-D-phenylalanine-containing Peptide via Oxidative Coupling
This protocol describes the conjugation of a peptide containing a 4-aminophenylalanine residue to a molecule containing an o-aminophenol moiety using sodium periodate as an oxidant.[7][8]
Materials:
-
Peptide containing a Boc-4-amino-D-phenylalanine residue
-
o-aminophenol-functionalized molecule (e.g., a fluorescent dye or drug)
-
Sodium periodate (NaIO₄)
-
Phosphate buffer (e.g., 100 mM, pH 6.5)
-
Acetonitrile (ACN) or Dimethylformamide (DMF) as a co-solvent (if needed for solubility)
Procedure:
-
Preparation of Reactants:
-
Dissolve the Boc-4-amino-D-phenylalanine-containing peptide in the phosphate buffer to a final concentration of 1-5 mg/mL. If solubility is an issue, a minimal amount of ACN or DMF can be added.
-
Prepare a stock solution of the o-aminophenol-functionalized molecule in a suitable solvent (e.g., DMF or DMSO).
-
Prepare a fresh stock solution of sodium periodate in the phosphate buffer.
-
-
Conjugation Reaction:
-
To the peptide solution, add the o-aminophenol-functionalized molecule to a final concentration that is typically 5-10 fold molar excess over the peptide.
-
Initiate the reaction by adding the sodium periodate solution to a final concentration of 1-2 mM.
-
Incubate the reaction mixture at room temperature for 5-30 minutes. The reaction is often rapid.
-
-
Monitoring the Reaction: The progress of the conjugation can be monitored by LC-MS or High-Performance Liquid Chromatography (HPLC).
-
Quenching the Reaction (Optional): The reaction can be quenched by adding a reducing agent such as sodium bisulfite.
-
Purification: The resulting bioconjugate can be purified from excess reagents using size-exclusion chromatography (e.g., desalting column) or reverse-phase HPLC.
Protocol 3: Bioconjugation of a Boc-4-amino-D-phenylalanine-containing Peptide via Diazotization and Azo Coupling
This protocol outlines a two-step process for conjugating a peptide containing a 4-aminophenylalanine residue to an activated aromatic compound (e.g., a phenol or another aniline) through the formation of a stable azo bond.
Materials:
-
Peptide containing a Boc-4-amino-D-phenylalanine residue
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), chilled (e.g., 1 M)
-
Activated aromatic coupling partner (e.g., phenol, N,N-dimethylaniline, or a tyrosine-containing peptide)
-
Buffer solution for coupling (e.g., borate buffer, pH 8-9)
Procedure:
Step 1: Diazotization
-
Dissolve the Boc-4-amino-D-phenylalanine-containing peptide in chilled dilute hydrochloric acid (e.g., 0.5-1 M) at 0-5 °C.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (a slight molar excess) to the peptide solution while maintaining the temperature at 0-5 °C with constant stirring.
-
Allow the reaction to proceed for 15-30 minutes at 0-5 °C. The formation of the diazonium salt can be monitored by the disappearance of the starting aniline. Caution: Diazonium salts can be unstable, especially when dry. Keep the solution cold and use it immediately in the next step.
Step 2: Azo Coupling
-
In a separate vessel, dissolve the activated aromatic coupling partner in a suitable buffer (e.g., borate buffer, pH 8-9).
-
Slowly add the freshly prepared cold diazonium salt solution to the solution of the coupling partner with vigorous stirring. Maintain the pH of the reaction mixture in the alkaline range (pH 8-9) by adding a base if necessary.
-
A colored product should form, indicating the formation of the azo bond.
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
The resulting azo-linked bioconjugate can be purified by reverse-phase HPLC.
Conclusion
The chemical manipulation of the nitro group on this compound provides a robust and versatile platform for site-specific bioconjugation. The reduction to an aniline followed by oxidative coupling or diazotization-azo coupling allows for the stable attachment of a wide range of molecules to peptides and proteins. The detailed protocols provided herein serve as a guide for researchers to implement these powerful techniques in their drug development and chemical biology endeavors. Careful optimization of reaction conditions for specific substrates is recommended to achieve the best results.
References
- 1. benchchem.com [benchchem.com]
- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 3. benchchem.com [benchchem.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rapid chemoselective bioconjugation through oxidative coupling of anilines and aminophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mild bioconjugation through the oxidative coupling of ortho-aminophenols and anilines with ferricyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Peptide Libraries with Boc-4-Nitro-D-Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptide libraries is a cornerstone of modern drug discovery and chemical biology. The incorporation of non-canonical amino acids, such as 4-nitro-D-phenylalanine, into these libraries offers a powerful strategy to enhance peptide properties, including increased stability, altered receptor-binding affinity, and novel functionalities. The nitro group on the phenylalanine residue can serve as a useful spectroscopic probe or be chemically modified for further diversification of the peptide library. The D-configuration of the amino acid can impart resistance to proteolytic degradation, a crucial attribute for therapeutic peptides.
This document provides detailed application notes and protocols for the synthesis of peptide libraries using Boc-4-nitro-D-phenylalanine via tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS).
Physicochemical Properties of Key Reagents
A clear understanding of the properties of the core building block and related reagents is essential for successful synthesis.
| Property | This compound | 4-Nitrophenylalanine |
| Molecular Formula | C₁₄H₁₈N₂O₆ | C₉H₁₀N₂O₄[1] |
| Molecular Weight | 310.30 g/mol | 210.19 g/mol [1] |
| Appearance | White to off-white powder | Off-white to yellow crystalline powder |
| Solubility | Soluble in DMF, DCM, and other common organic solvents for SPPS | Soluble in acidic aqueous solutions |
| Protection Group | tert-butyloxycarbonyl (Boc)[2] | - |
| Key Functional Group | Nitro group (-NO₂) | Nitro group (-NO₂) |
| CAS Number | 61280-68-4 | 2922-40-9[1] |
Experimental Protocols
The following protocols outline the key steps in the synthesis of peptide libraries incorporating this compound using a manual Boc chemistry approach. These protocols can be adapted for automated synthesizers.
Resin Preparation and Swelling
-
Place the desired amount of a suitable resin (e.g., Merrifield or PAM resin) in a reaction vessel.
-
Add dichloromethane (DCM) or N,N-dimethylformamide (DMF) to the resin.
-
Allow the resin to swell for 30-60 minutes with gentle agitation to ensure proper solvation of the polymer support.[3]
-
Drain the solvent.
First Amino Acid Coupling
-
The first Boc-protected amino acid is typically attached to the resin via its cesium salt to minimize racemization.[4]
-
After coupling, wash the resin thoroughly with DMF, DCM, and methanol (MeOH), then dry under vacuum.[3]
Peptide Elongation Cycle (for each subsequent amino acid)
This cycle of deprotection, neutralization, and coupling is repeated for each amino acid in the peptide sequence.[5]
-
Wash the resin with DCM (3 times).
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[4]
-
Agitate for 5 minutes, drain, and then add fresh 50% TFA in DCM and agitate for an additional 20-30 minutes.[4]
-
Wash the resin with DCM (3 times) and isopropanol (2 times), followed by DCM (3 times).[3][4]
-
Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM for 10 minutes (2 times).[3]
-
Wash the resin with DCM (3 times) and then DMF (3 times).[3]
-
In a separate vial, pre-activate this compound (3 equivalents relative to the resin loading capacity) with a suitable coupling reagent such as HBTU/HOBt or DCC/HOBt in DMF.[3] If using HBTU, add DIEA (6 equivalents).[3]
-
Add the activated amino acid solution to the neutralized resin.
-
Allow the coupling reaction to proceed for 2-4 hours. A longer coupling time or a double coupling may be necessary for this sterically hindered amino acid.[3]
-
Monitor the completion of the coupling reaction using a qualitative method like the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction.[3]
-
After completion, drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).[3]
Cleavage and Final Deprotection
-
After the final coupling cycle, wash the peptide-resin thoroughly with DMF and DCM and dry under vacuum.[3]
-
Perform the cleavage of the peptide from the resin and removal of any side-chain protecting groups using anhydrous hydrogen fluoride (HF).[3] When cysteine (Cys), methionine (Met), or tryptophan (Trp) are present, scavengers like anisole or dithioethane (DTE) should be added to the cleavage cocktail to prevent side reactions.[4][5]
-
Precipitate the crude peptide with cold diethyl ether, centrifuge, and wash the resulting pellet with ether.[3]
Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent system (e.g., a mixture of water and acetonitrile with 0.1% TFA).[3]
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
-
Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical HPLC.[3]
Quantitative Data Summary
The following table summarizes representative quantitative data expected from a standard Boc-SPPS of a short peptide library incorporating this compound. Actual values are sequence-dependent.
| Parameter | Expected Value | Method of Determination | Notes |
| Single Coupling Efficiency | >99% | Kaiser Test / Quantitative Ninhydrin Assay[6] | Crucial for the synthesis of long peptides. |
| Crude Peptide Purity | 60-85% | Analytical RP-HPLC | Highly dependent on the peptide sequence and synthesis efficiency. |
| Final Peptide Purity | >95-98% | Analytical RP-HPLC | After purification. |
| Overall Yield | 10-40% | Mass of purified peptide / Theoretical mass | Dependent on the number of amino acids and coupling efficiencies. |
| Isotopic Enrichment | N/A | Mass Spectrometry | Applicable if isotopically labeled amino acids are used. |
Visualizations
Experimental Workflow
Caption: Workflow for Boc-SPPS of peptide libraries containing 4-nitro-D-phenylalanine.
Logical Relationship for Drug Discovery Application
Caption: Drug discovery workflow utilizing a peptide library with modified amino acids.
References
Application Notes and Protocols for Monitoring Reactions with Boc-4-nitro-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butoxycarbonyl-4-nitro-D-phenylalanine (Boc-4-nitro-D-phenylalanine) is a critical building block in peptide synthesis and drug development. The incorporation of the nitro group offers a versatile handle for further chemical modifications, while the Boc protecting group ensures controlled reactions. Accurate monitoring of reactions involving this compound is paramount for optimizing reaction conditions, ensuring high yields, and maintaining stereochemical purity. This document provides detailed application notes and protocols for various analytical methods to monitor reactions such as peptide coupling and deprotection of this compound.
Analytical Methods Overview
A suite of analytical techniques can be employed to monitor the progress of reactions involving this compound. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative data, real-time monitoring, or structural confirmation. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Vis Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly reverse-phase HPLC (RP-HPLC), is a cornerstone technique for monitoring the progress of peptide synthesis reactions. It allows for the separation and quantification of starting materials, products, and byproducts in a reaction mixture, providing real-time data on reaction completion.
Experimental Protocol: Monitoring a Peptide Coupling Reaction
Objective: To monitor the consumption of this compound and the formation of the corresponding peptide during a solid-phase peptide synthesis (SPPS) coupling reaction.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagents (e.g., HBTU, HOBt, DIEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Reaction Aliquot Collection: At various time points (e.g., 0, 30, 60, 120 minutes) during the coupling reaction, withdraw a small sample of the resin beads (approx. 5-10 mg).
-
Resin Washing: Wash the collected resin beads thoroughly with DMF (3 x 1 mL) and then DCM (3 x 1 mL) to remove unreacted reagents.
-
Peptide Cleavage: To the washed resin, add the cleavage cocktail (200 µL) and allow the cleavage to proceed for 2-3 hours at room temperature.
-
Sample Preparation: After cleavage, precipitate the peptide by adding cold diethyl ether (1 mL). Centrifuge the mixture and decant the ether. Dry the peptide pellet under a stream of nitrogen.
-
Dissolution: Dissolve the dried peptide in the initial HPLC mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
HPLC Analysis: Inject the sample into the HPLC system. Monitor the chromatogram for the disappearance of the peak corresponding to the starting peptide-resin and the appearance of the new, more hydrophobic peptide product peak.
Data Presentation: HPLC Analysis
| Compound | Expected Retention Time (min) | Wavelength (nm) |
| Starting Peptide-Amine | 10.5 | 220 |
| This compound | 15.2 | 274 |
| Coupled Peptide Product | 18.9 | 220 & 274 |
Note: Retention times are illustrative and will vary depending on the specific peptide sequence, column, and gradient conditions. The nitro-aromatic chromophore of this compound allows for detection at a higher wavelength (around 274 nm) which can be used for selective monitoring.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a highly sensitive and selective method for reaction monitoring. It is particularly useful for confirming the identity of products and byproducts by their mass-to-charge ratio (m/z).
Experimental Protocol: Quantitative Analysis of a Deprotection Reaction
Objective: To quantify the removal of the Boc group from a peptide containing a 4-nitro-D-phenylalanine residue.
Materials:
-
Boc-protected peptide
-
Deprotection reagent (e.g., TFA in DCM)
-
LC-MS system with a C18 column and a triple quadrupole mass spectrometer
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Internal Standard (IS): A stable isotope-labeled version of the peptide, if available.
Procedure:
-
Reaction Quenching: At specified time points, take an aliquot of the reaction mixture and immediately quench it by diluting it in a large volume of the initial mobile phase.
-
Sample Dilution: Further dilute the quenched sample to a concentration within the linear range of the instrument.
-
Internal Standard Spiking: Add a known concentration of the internal standard to the diluted sample.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.
Data Presentation: LC-MS/MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 311.1 [M+H]⁺ | 255.1 [M+H-tBu]⁺ | 15 |
| This compound | 311.1 [M+H]⁺ | 211.1 [M+H-Boc]⁺ | 25 |
| 4-nitro-D-phenylalanine | 211.1 [M+H]⁺ | 165.1 [M+H-HCOOH]⁺ | 20 |
| Boc-Peptide | [M+H]⁺ | y- or b-ions | Optimized for sequence |
| Deprotected Peptide | [M+H]⁺ | y- or b-ions | Optimized for sequence |
Note: The specific m/z values and collision energies need to be optimized for the specific instrument and peptide sequence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for in-situ reaction monitoring, providing real-time structural information about the species in the reaction mixture without the need for sample workup. Both ¹H and ¹³C NMR can be utilized.
Experimental Protocol: In-situ Monitoring of Boc Deprotection
Objective: To monitor the deprotection of this compound in real-time.
Materials:
-
This compound
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Deprotection reagent (e.g., deuterated TFA)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound in the deuterated solvent in an NMR tube.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material.
-
Initiate Reaction: Add a precise amount of the deprotection reagent to the NMR tube.
-
Time-course Monitoring: Acquire a series of ¹H NMR spectra at regular intervals.
-
Data Analysis: Monitor the decrease in the intensity of the characteristic tert-butyl proton signal of the Boc group (a singlet at ~1.4 ppm) and the appearance of new signals corresponding to the deprotected product.
Data Presentation: Key ¹H NMR Chemical Shifts
| Protons | This compound (ppm) | 4-nitro-D-phenylalanine (ppm) |
| tert-butyl (Boc) | ~1.4 (s, 9H) | - |
| Aromatic | ~8.2 (d, 2H), ~7.5 (d, 2H) | ~8.2 (d, 2H), ~7.6 (d, 2H) |
| α-CH | ~4.5 (m, 1H) | ~4.2 (m, 1H) |
| β-CH₂ | ~3.2 (m, 2H) | ~3.3 (m, 2H) |
Note: Chemical shifts are approximate and can vary depending on the solvent and other reaction components.
UV-Vis Spectroscopy
The presence of the 4-nitrophenyl group in this compound provides a strong chromophore, making UV-Vis spectroscopy a simple and effective method for monitoring reactions where the electronic environment of this group changes.
Experimental Protocol: Kinetic Analysis of a Reaction
Objective: To determine the reaction rate of a process involving the modification of the 4-nitrophenyl group (e.g., reduction to an amine).
Materials:
-
This compound
-
Reactants for the specific transformation
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Spectrum of Starting Material: Record the UV-Vis spectrum of a known concentration of this compound to determine its λmax (wavelength of maximum absorbance). The 4-nitrophenyl group typically absorbs around 274 nm.
-
Reaction Initiation: In a quartz cuvette, mix the solution of this compound with the other reactants to initiate the reaction.
-
Kinetic Measurement: Immediately start recording the absorbance at the λmax of the starting material or the product at fixed time intervals.
-
Data Analysis: Plot absorbance versus time. The rate of the reaction can be determined from the change in absorbance over time, using the Beer-Lambert law (A = εbc) if the molar absorptivity (ε) of the species is known.
Data Presentation: UV-Vis Spectral Data
| Compound | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| This compound | ~274 | ~10,000 |
| Boc-4-amino-D-phenylalanine | ~235 and ~285 | Varies with pH |
Note: The reduction of the nitro group to an amine will cause a significant shift in the UV-Vis spectrum.
Visualizations
Caption: Workflow for monitoring a solid-phase peptide coupling reaction using HPLC.
Caption: Logical relationship for monitoring a deprotection reaction.
Caption: Workflow for in-situ NMR monitoring of a deprotection reaction.
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Efficiency of Boc-4-nitro-D-phenylalanine in SPPS
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to successfully incorporate Boc-4-nitro-D-phenylalanine into peptide sequences during Solid-Phase Peptide Synthesis (SPPS). This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to overcome common challenges associated with this sterically hindered and electron-deficient amino acid.
Frequently Asked Questions (FAQs)
Q1: What makes the coupling of this compound challenging in SPPS?
A1: The primary challenge stems from the electron-withdrawing nature of the nitro group (-NO₂) on the phenyl ring. This effect deactivates the carboxyl group of the amino acid, making it less nucleophilic and thus, less reactive towards the resin-bound amine. This can lead to sluggish and incomplete coupling reactions, resulting in deletion sequences and lower overall yield of the target peptide.
Q2: Which coupling reagents are most effective for this compound?
A2: Due to its reduced reactivity, standard coupling reagents may not be sufficient. More potent, onium salt-based coupling reagents are highly recommended to achieve high coupling efficiency. These include uronium/aminium salts like HATU, HBTU, and COMU, as well as phosphonium salts like PyBOP.[1][2] HATU is often considered a superior choice for difficult couplings due to its high reactivity and ability to suppress racemization.[3] COMU is another excellent option, offering high reactivity and a better safety profile.[1][4]
Q3: What are the potential side reactions associated with this compound during SPPS?
A3: Beyond incomplete coupling, several side reactions can occur:
-
Racemization: As with many amino acids, there is a risk of epimerization at the α-carbon during activation, although potent coupling reagents like HATU are known to minimize this.[3]
-
Reduction of the Nitro Group: The nitro group is susceptible to reduction to an amino group under certain conditions, particularly during the final cleavage from the resin if reducing agents are present or during certain catalytic reactions.[5][6][7] Careful selection of cleavage cocktails and reaction conditions is crucial.
-
Diketopiperazine Formation: If this compound is the second or third residue in the sequence, there is a risk of intramolecular cyclization to form a diketopiperazine, leading to chain termination.[8]
-
Guanidinylation: When using excess uronium-based coupling reagents like HBTU or HATU, guanidinylation of the N-terminal amine can occur, capping the peptide chain.
Q4: How can I monitor the completeness of the coupling reaction?
A4: The Kaiser test (ninhydrin test) is a common qualitative method to detect the presence of free primary amines on the resin. A positive result (blue/purple beads) indicates an incomplete coupling, signifying that the N-terminus of the growing peptide chain is still available for reaction. A negative result (yellow/colorless beads) suggests a complete coupling.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | Insufficient Reagent Activity: The coupling reagent is not potent enough to activate the electron-deficient carboxyl group effectively. | Switch to a more powerful coupling reagent such as HATU, HCTU, or COMU.[9] |
| Steric Hindrance: The bulky nature of the Boc-protecting group and the phenyl ring may impede the reaction. | Increase the excess of this compound and the coupling reagent (e.g., 3-5 equivalents). | |
| Inadequate Reaction Time: The coupling reaction may be slow and require more time to go to completion. | Extend the coupling time (e.g., 2-4 hours or even overnight) and re-monitor with the Kaiser test. Consider performing a double coupling. | |
| Peptide Aggregation: The growing peptide chain may aggregate on the solid support, preventing access of the activated amino acid. | Use a solvent mixture known to disrupt aggregation, such as a "magic mixture" of DCM/DMF/NMP (1:1:1).[10] Microwave-assisted synthesis can also help to break up aggregates and improve reaction kinetics. | |
| Presence of Deletion Sequences in Final Product | Incomplete Coupling in a Previous Cycle: Failure to achieve complete coupling of this compound. | Implement the solutions for incomplete coupling mentioned above. Always confirm complete coupling with a negative Kaiser test before proceeding to the next cycle. |
| Presence of Unexpected Masses (e.g., -30 Da or +16 Da) | Reduction of the Nitro Group: The nitro group (-NO₂) may have been reduced to an amino group (-NH₂), resulting in a mass loss of 30 Da. | Avoid reagents and conditions that can cause reduction, such as catalytic hydrogenation with Pd/C if not intended.[5] Use appropriate scavengers during cleavage. |
| Racemization | Over-activation of the Carboxylic Acid: Prolonged pre-activation times can increase the risk of epimerization. | Minimize the pre-activation time before adding the activated amino acid to the resin. |
| Strong Base: The use of a strong base like DIPEA can promote racemization. | Consider using a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[9] |
Data Presentation
Comparative Coupling Efficiency of this compound with Various Reagents
| Coupling Reagent | Typical Reaction Time | Typical Yield (%) | Key Considerations |
| HATU | 30 min - 2 hours | > 95% | High reactivity, low racemization, ideal for difficult couplings.[3] |
| HBTU | 1 - 4 hours | 90 - 95% | Good balance of reactivity and cost, a reliable standard choice.[3] |
| COMU | 30 min - 1 hour | > 95% | High reactivity, safer byproducts, and good solubility.[1][4] |
| PyBOP | 1 - 4 hours | 90 - 95% | Phosphonium-based, avoids guanidinylation side products.[3] |
Note: Yields are highly sequence-dependent and can be influenced by factors such as resin type, solvent, and the specific peptide sequence.
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of this compound
Materials:
-
Resin with a free N-terminal amine
-
This compound (3.0 eq.)
-
HATU (2.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Boc Deprotection (if applicable): If the N-terminus is Boc-protected, perform deprotection using standard conditions (e.g., 50% TFA in DCM).
-
Neutralization: Neutralize the resin with a solution of 10% DIPEA in DCM.
-
Washing: Wash the resin thoroughly with DCM and then DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound and HATU in DMF.
-
Base Addition: Add DIPEA to the amino acid solution and agitate for 1-2 minutes to pre-activate.
-
Coupling: Immediately add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test. If the test is positive (blue beads), continue the coupling for another 1-2 hours or perform a second coupling with fresh reagents.
-
Washing: Once the Kaiser test is negative, wash the resin thoroughly with DMF, followed by DCM, and then DMF to remove excess reagents and byproducts.
Protocol 2: COMU-Mediated Coupling of this compound
Materials:
-
Resin with a free N-terminal amine
-
This compound (3.0 eq.)
-
COMU (3.0 eq.)
-
DIPEA (6.0 eq.)
-
Anhydrous DMF
-
DCM
-
Kaiser test kit
Procedure:
-
Resin Preparation: Swell, deprotect (if necessary), neutralize, and wash the resin as described in Protocol 1.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound and COMU in DMF.
-
Activation and Coupling: Add DIPEA to the solution, mix briefly, and immediately add to the resin.
-
Reaction: Agitate the mixture at room temperature for 30-60 minutes.
-
Monitoring: Perform a Kaiser test to monitor the reaction progress.
-
Washing: Upon completion (negative Kaiser test), wash the resin as described in Protocol 1.
Visualizations
Caption: General workflow for a single coupling cycle of this compound in SPPS.
Caption: Troubleshooting flowchart for incomplete coupling of this compound.
References
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Preventing side reactions during the incorporation of Boc-4-nitro-D-phenylalanine
Welcome to the technical support center for the successful incorporation of Boc-4-nitro-D-phenylalanine in solid-phase peptide synthesis (SPPS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate common side reactions and optimize synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction of concern when using this compound?
The most significant side reaction is the reduction of the nitro group on the phenyl ring to an amino group, yielding 4-amino-D-phenylalanine. This transformation typically occurs during the final cleavage of the peptide from the resin, especially when using strong acidic conditions like hydrogen fluoride (HF).[1] The resulting peptide will have a different chemical identity and biological activity.
Q2: How can I detect the reduction of the nitro group?
The reduction of the nitro group to an amine results in a mass decrease of 30 Da (-NO₂ to -NH₂). This mass change can be readily detected using mass spectrometry (MS) to analyze the crude peptide product. High-performance liquid chromatography (HPLC) can also be used to separate the desired nitro-peptide from the reduced amino-peptide, which will typically have a different retention time.[2][3][4]
Q3: Which cleavage method is more prone to causing nitro group reduction, HF or TFMSA?
Both hydrogen fluoride (HF) and trifluoromethanesulfonic acid (TFMSA) are strong acids used for cleavage in Boc-SPPS and can potentially cause the reduction of the nitro group. While direct comparative data for this compound is limited, studies on other nitro-containing amino acids, such as nitroarginine, indicate that HF cleavage can lead to this reduction. It is crucial to carefully select the cleavage cocktail and scavengers to minimize this side reaction regardless of the strong acid used.
Q4: What are scavengers, and which ones are recommended to prevent nitro group reduction?
Scavengers are reagents added to the cleavage cocktail to "trap" reactive species generated during the removal of protecting groups, thereby preventing side reactions.[5] For preventing the reduction of the nitro group, the choice of scavengers is critical. While thiol-based scavengers like 1,2-ethanedithiol (EDT) are effective reducing agents and should be avoided, non-reducing scavengers are preferred. A commonly recommended "low-reduction" cleavage cocktail is a mixture of TFA, triisopropylsilane (TIS), and water.
Q5: Besides nitro group reduction, what other side reactions should I be aware of?
While nitro group reduction is the most specific side reaction, general side reactions common to Boc-SPPS can also occur. These include:
-
Incomplete Coupling: Due to the steric bulk of the Boc group and the phenyl ring, incomplete coupling can lead to the formation of deletion sequences.
-
Diketopiperazine Formation: This can occur if 4-nitro-D-phenylalanine is one of the first two amino acids in the sequence.
-
Alkylation: The tert-butyl cation generated during Boc deprotection can potentially alkylate other sensitive residues in the peptide, although the nitrophenylalanine ring itself is not highly susceptible.
Troubleshooting Guides
Issue 1: Mass spectrometry analysis of the crude peptide shows a significant peak at -30 Da from the expected mass.
-
Possible Cause: Reduction of the 4-nitro group to a 4-amino group during final cleavage.
-
Troubleshooting Workflow:
Workflow for troubleshooting nitro group reduction. -
Solutions:
-
Modify the Cleavage Cocktail: Immediately review the composition of your cleavage cocktail. If it contains thiol-based scavengers such as 1,2-ethanedithiol (EDT) or dithiothreitol (DTT), these are likely the cause of the reduction.
-
Use a Non-Reducing Scavenger Mix: Switch to a cleavage cocktail with a lower reduction potential. A widely used and effective mixture for sensitive residues is Reagent K without thiol scavengers: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS).[6]
-
Optimize Cleavage Time and Temperature: Perform the cleavage at room temperature and for the minimum time required for complete deprotection and cleavage (typically 1.5-2 hours). Prolonged exposure to strong acids can increase the likelihood of side reactions.
-
Issue 2: HPLC analysis of the crude peptide shows a significant deletion peak corresponding to the absence of 4-nitro-D-phenylalanine.
-
Possible Cause: Incomplete coupling of this compound.
-
Troubleshooting Workflow:
Workflow for troubleshooting incomplete coupling. -
Solutions:
-
Increase Reagent Equivalents: Use a higher excess of this compound and the coupling reagent (e.g., 4 equivalents of each relative to the resin loading).
-
Perform a Double Coupling: After the initial coupling reaction, drain the reagents, wash the resin, and then perform a second coupling with a fresh solution of activated this compound.
-
Use a More Potent Coupling Reagent: For sterically hindered amino acids, standard coupling reagents like HBTU may not be sufficient. Consider using a more potent activating agent such as HATU or COMU.[7]
-
Extend Coupling Time: Increase the coupling reaction time to allow for complete incorporation. Monitor the reaction using a qualitative test like the Kaiser test to confirm the absence of free amines before proceeding to the next step.
-
Data Presentation
The following table summarizes the expected outcomes of using different cleavage cocktails on peptides containing reducible side chains like the nitro group. While specific quantitative data for 4-nitro-D-phenylalanine is not extensively published, the data for azide reduction (another easily reducible group) provides a strong analogy for the expected trends.
| Scavenger Cocktail Composition (TFA as the main component) | Expected % Reduction of Nitro Group (Analogous to Azide Reduction) | Recommendation for this compound |
| 95% TFA / 2.5% TIS / 2.5% H₂O | < 1% | Highly Recommended |
| 95% TFA / 5% Phenol | ~ 5-10% | Use with caution |
| 95% TFA / 5% Thioanisole | ~ 10-20% | Not Recommended |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | > 50% | Strongly Discouraged |
Note: The percentage of reduction is an estimation based on analogous reducible groups and can vary depending on the peptide sequence and specific reaction conditions.
Experimental Protocols
Protocol 1: Optimized Coupling of this compound
This protocol is designed to maximize the coupling efficiency of the sterically demanding this compound.
-
Resin Preparation: Swell the resin (e.g., PAM resin for C-terminal acid) in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group from the preceding amino acid. Wash the resin thoroughly with DCM and DMF. Neutralize with 5% N,N-diisopropylethylamine (DIEA) in DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF. Add DIEA (8 eq.) and allow the mixture to pre-activate for 2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring and Washing: Perform a Kaiser test to confirm complete coupling (a negative result indicates no free primary amines). If the test is positive, perform a second coupling (double coupling). Once complete, wash the resin with DMF, DCM, and isopropanol.
Protocol 2: Low-Reduction Cleavage of Peptides Containing 4-nitro-D-phenylalanine
This protocol is optimized to cleave the peptide from the resin while minimizing the reduction of the nitro group.
-
Resin Preparation: After the final Boc deprotection, wash the peptide-resin thoroughly with DCM and dry it under a high vacuum for at least 4 hours.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a fresh cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% deionized water .
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Swirl the mixture gently and allow it to react at room temperature for 1.5 to 2 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Add the filtrate dropwise to a 10-fold volume of ice-cold diethyl ether to precipitate the crude peptide.
-
Isolation and Washing: Pellet the precipitated peptide by centrifugation. Decant the ether and wash the peptide pellet twice more with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
Drying: Dry the final peptide pellet under a high vacuum. The crude peptide can then be purified by HPLC.
Signaling Pathways and Workflows
The following diagram illustrates the chemical pathway of the primary side reaction and the desired reaction during the cleavage step.
References
Addressing solubility issues of peptides containing 4-nitro-D-phenylalanine
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with peptides incorporating 4-nitro-D-phenylalanine. The inherent hydrophobicity of the 4-nitrophenylalanine residue can lead to significant difficulties in dissolving these peptides in aqueous solutions, potentially impacting experimental outcomes. This resource offers troubleshooting strategies, detailed protocols, and answers to frequently asked questions.
Troubleshooting Guides
Issue 1: Peptide is Insoluble or Poorly Soluble in Aqueous Buffers
Symptoms:
-
The lyophilized peptide does not dissolve when vortexing or sonicating in aqueous buffers (e.g., PBS, Tris).
-
The solution appears cloudy or contains visible particulates.
-
The peptide precipitates out of solution after initial dissolution.
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting the poor solubility of peptides containing 4-nitro-D-phenylalanine.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing 4-nitro-D-phenylalanine often difficult to dissolve?
A1: The 4-nitro-D-phenylalanine residue significantly increases the hydrophobicity of a peptide. The nitro group is electron-withdrawing, and the phenyl ring is inherently nonpolar, leading to a greater tendency for the peptide to aggregate and resist dissolution in aqueous solutions.[1]
Q2: What is the first solvent I should try for a new peptide containing 4-nitro-D-phenylalanine?
A2: It is always recommended to start with a small aliquot of the peptide and attempt to dissolve it in sterile, deionized water or your primary experimental buffer. If this fails, the next steps depend on the overall charge of your peptide.
Q3: How does the overall charge of the peptide affect solvent selection?
A3: The net charge of the peptide at a given pH is a critical determinant of its solubility.[2]
-
Basic peptides (net positive charge): These are often more soluble in acidic solutions. Try adding a small amount of 10% acetic acid.[3]
-
Acidic peptides (net negative charge): These are typically more soluble in basic solutions. A small addition of 0.1 M ammonium bicarbonate can help.[3]
-
Neutral peptides: For peptides with no net charge, especially those with a high content of hydrophobic residues, organic co-solvents are often necessary.[2]
Q4: Which organic co-solvents are recommended, and what are the best practices for using them?
A4: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the most common organic co-solvents for dissolving hydrophobic peptides.[3]
-
Best Practice: First, dissolve the peptide in a minimal amount of the pure organic solvent. Then, slowly add this concentrated peptide solution dropwise to your aqueous buffer while stirring. This prevents the peptide from crashing out of solution.
-
Caution: Be mindful of the final concentration of the organic solvent in your experimental setup, as it can affect biological assays. For cell-based assays, the final DMSO concentration should ideally be below 0.5%.[2]
Q5: Can sonication or heating help improve solubility?
A5: Yes, both can be effective, but should be used with caution.
-
Sonication: A brief sonication can help to break up aggregates and facilitate dissolution.[2][3]
-
Heating: Gentle warming can also increase solubility, but prolonged or excessive heat can lead to peptide degradation.[2]
Q6: What should I do if my peptide precipitates after dilution with an aqueous buffer?
A6: This indicates that the solubility limit of the peptide in that final buffer composition has been exceeded. You can try a few approaches:
-
Increase the proportion of the organic co-solvent in the final solution, if your experiment allows.
-
Lower the final concentration of the peptide.
-
Consider using a different aqueous buffer or adjusting the pH.
Q7: Are there any chemical modifications that can improve the solubility of these peptides?
A7: Yes, if you are in the design phase of your peptide, several modifications can be made to enhance solubility:
-
Addition of charged residues: Incorporating charged amino acids like lysine, arginine, glutamic acid, or aspartic acid into the peptide sequence can increase its overall hydrophilicity.
-
PEGylation: The attachment of polyethylene glycol (PEG) chains can significantly improve solubility and also prolong the peptide's half-life in vivo.
-
Solubilizing tags: Attaching a temporary or permanent hydrophilic tag to the N- or C-terminus can aid in dissolution.
Quantitative Data on Solubility
The following table provides illustrative solubility data for a hypothetical peptide containing 4-nitro-D-phenylalanine in various solvent systems. These values are intended as a general guide; actual solubilities will be sequence-dependent.
| Solvent System | Illustrative Solubility (mg/mL) | Remarks |
| Deionized Water | < 0.1 | Very poor solubility is expected. |
| Phosphate Buffered Saline (PBS), pH 7.4 | < 0.1 | Similar to water, low solubility is likely. |
| 10% Acetic Acid | 0.5 - 1.0 | May improve solubility for basic peptides. |
| 0.1 M Ammonium Bicarbonate | 0.5 - 1.0 | May improve solubility for acidic peptides. |
| 50% Acetonitrile / 50% Water | 1.0 - 2.0 | A common solvent system for chromatography. |
| 100% DMSO | > 10 | High solubility is expected. |
| 100% DMF | > 10 | High solubility is expected. |
Experimental Protocols
Protocol 1: General Solubilization Procedure for a Hydrophobic Peptide
-
Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to minimize condensation.
-
Initial Solvent Test: In a separate microfuge tube, weigh out a small, known amount of the peptide (e.g., 0.1 mg).
-
Aqueous Attempt: Add a calculated volume of sterile deionized water to achieve a high concentration (e.g., 10 mg/mL). Vortex thoroughly. If it does not dissolve, proceed to the next step.
-
pH Adjustment (if applicable): Based on the peptide's net charge, add 1-2 µL increments of 10% acetic acid (for basic peptides) or 0.1 M ammonium bicarbonate (for acidic peptides). Vortex after each addition.
-
Organic Co-Solvent: If the peptide remains insoluble, add a minimal volume of DMSO or DMF (e.g., 10 µL) to the dry peptide pellet and vortex until fully dissolved.
-
Dilution: Slowly add the dissolved peptide solution dropwise to your desired aqueous buffer while continuously vortexing or stirring.
-
Final Steps: Once the desired concentration is reached and the solution is clear, it is ready for use. It is recommended to centrifuge the solution to pellet any undissolved micro-aggregates before use.[2]
Protocol 2: Preparation of a Stock Solution in an Organic Solvent
-
Dissolution: Add a calculated volume of pure DMSO or DMF to the lyophilized peptide to achieve a high-concentration stock solution (e.g., 10-20 mg/mL).
-
Sonication (Optional): If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.[2]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solution Preparation: To prepare a working solution, thaw an aliquot and dilute it to the final desired concentration in your experimental buffer immediately before use.
Signaling Pathways and Experimental Workflows
While there are no specific signaling pathways directly related to the solubility of peptides containing 4-nitro-D-phenylalanine, the successful delivery of the peptide to its biological target is a prerequisite for its action. The following diagram illustrates the logical relationship between peptide properties, solubilization strategies, and experimental success.
Caption: Logical flow from peptide properties to successful experimental outcomes through appropriate solubilization.
References
Technical Support Center: Nitro Group Side Reactions in Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you mitigate common side reactions encountered during solid-phase peptide synthesis (SPPS) when using amino acids protected with a nitro group, primarily focusing on nitroarginine.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using a nitro (NO2) protecting group on arginine in peptide synthesis?
A1: The nitro group is a strong electron-withdrawing group used to protect the guanidino side chain of arginine. Its main advantages are its stability under the acidic conditions used for Boc-SPPS and the basic conditions of Fmoc-SPPS. Notably, the use of a nitro protecting group on the arginine side chain has been shown to prevent the formation of δ-lactam, a common side reaction that leads to the deletion of arginine residues.[1]
Q2: What are the most common side reactions associated with the use of nitroarginine (Arg(NO2)) in peptide synthesis?
A2: The most significant side reaction is the formation of ornithine (Orn) as a byproduct during the final cleavage and deprotection step, particularly when using strong acids like hydrogen fluoride (HF).[2] Other potential side reactions include incomplete deprotection, leaving the nitro group on the arginine residue, and possible side reactions with other sensitive amino acids, like tryptophan, under certain cleavage conditions. Additionally, acetylation of the nitroarginine has been reported during resin capping with acetic anhydride.
Q3: Are other amino acids protected with a nitro group, and what are the associated side reactions?
A3: Yes, other amino acids, such as tyrosine and histidine, can be protected with nitro groups.
-
3-Nitrotyrosine (Tyr(NO2)) : The nitro group on tyrosine can be reduced to an amino group, providing a handle for further modifications. However, the presence of the nitrotyrosine phenolate under coupling conditions can lead to a substantial number of side products. It is recommended to protect the nitrotyrosine phenol to improve the synthesis of peptides containing this modified amino acid.
-
Nitrohistidine : The dinitrophenyl (Dnp) group is a type of nitro-containing protection for the imidazole ring of histidine. A notable side reaction is the cleavage of the Dnp group under the basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF).[1] This premature deprotection can lead to side reactions at the histidine side chain in subsequent synthesis steps.
Q4: How can I detect the presence of ornithine in my crude peptide?
A4: The presence of ornithine can be readily detected by mass spectrometry (MS). The conversion of an arginine residue to an ornithine residue results in a mass difference of -42.02 Da (loss of the guanidino group, CN2H2). Tandem mass spectrometry (MS/MS) can further confirm the location of the ornithine residue within the peptide sequence, as it often leads to a characteristic fragmentation pattern with facile cleavage C-terminal to the ornithine residue, known as the "ornithine effect".[3][4]
Troubleshooting Guides
Issue 1: Presence of an Unexpected Peak with a Mass of -42 Da from the Target Peptide
Symptom: Your mass spectrometry analysis of the crude peptide shows a significant peak with a mass corresponding to the target peptide minus 42 Da.
Probable Cause: This mass loss is characteristic of the conversion of a nitroarginine residue to an ornithine residue during the final cleavage and deprotection. This is a known side reaction, especially with strong acid cleavage cocktails like HF.
Troubleshooting Steps:
-
Confirm the Modification:
-
Optimize the Deprotection/Cleavage Method:
-
Avoid Harsh Acids: If possible, avoid using HF for cleavage.
-
Alternative Deprotection: The recommended method for removing the nitro group with minimal side reactions is by reduction. Two common methods are:
-
Stannous Chloride (SnCl2) Reduction: This can be performed on the resin before cleavage.
-
Catalytic Hydrogenation: This can also be performed on the resin.
-
-
Issue 2: Incomplete Removal of the Nitro Group
Symptom: Your mass spectrometry data shows a peak corresponding to the mass of the target peptide plus 45 Da (or multiples thereof), indicating that the nitro group is still present on one or more arginine residues.
Probable Cause: The deprotection (reduction) of the nitro group was incomplete. This can be due to insufficient reaction time, inefficient catalyst, or poor reagent access to the peptide on the resin.
Troubleshooting Steps:
-
Optimize SnCl2 Reduction:
-
Increase Reaction Time and Temperature: If initial reduction is incomplete, increase the reaction time or temperature (e.g., to 55 °C).[1]
-
Ensure Proper Reagent Concentration: Use a sufficient excess of SnCl2.
-
Improve Resin Swelling: Ensure the peptide-resin is well-swollen in the reaction solvent to allow for better reagent penetration.
-
-
Optimize Catalytic Hydrogenation:
-
Check Catalyst Activity: Ensure your palladium catalyst is active.
-
Optimize Hydrogen Source: Use a reliable hydrogen source, such as a hydrogen balloon or a Parr hydrogenator.
-
Solvent Choice: Use a solvent that allows for good swelling of the resin and is compatible with hydrogenation, such as DMF or methanol.
-
-
Repeat the Deprotection Step: If feasible, subject the peptide-resin to a second round of the deprotection reaction.
Quantitative Data
The choice of protecting group for arginine can significantly impact the prevalence of side reactions. The nitro group is particularly effective at preventing δ-lactam formation compared to other common protecting groups.
| Protecting Group on Fmoc-Arg-OH | δ-Lactam Formation (at 30 min) | Coupling Efficiency (at 120 min) | Reference |
| NO2 | ~3% | >99% | [1] |
| Pbf | ~12% | >99% | [1] |
This data highlights that while both protecting groups lead to high coupling efficiency, the nitro group significantly reduces the formation of the δ-lactam side product.
Experimental Protocols
Protocol 1: On-Resin Reduction of Nitroarginine using Stannous Chloride (SnCl2)
This protocol describes the removal of the nitro group from an arginine residue on the solid support before the final cleavage of the peptide from the resin.[1]
Materials:
-
Peptide-resin containing Arg(NO2)
-
Stannous chloride dihydrate (SnCl2·2H2O)
-
Phenol
-
Aqueous HCl
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Reaction vessel suitable for heating and agitation
Procedure:
-
Swell the peptide-resin in 2-MeTHF.
-
Prepare the reducing solution: 2 M SnCl2, 0.04 M phenol, and 0.2 M aqueous HCl in 2-MeTHF.
-
Add the reducing solution to the swollen resin.
-
Heat the reaction mixture to 55 °C with gentle agitation.
-
Monitor the reaction progress by taking small aliquots of the resin, cleaving the peptide, and analyzing by HPLC and mass spectrometry. The reaction is typically complete within a few hours.
-
Once the reaction is complete, wash the resin thoroughly with 2-MeTHF, followed by DMF, and then dichloromethane (DCM) to remove any residual reagents.
-
Dry the resin under vacuum. The peptide is now ready for final cleavage from the resin.
Protocol 2: On-Resin Catalytic Hydrogenation of Nitroarginine
This protocol outlines a general procedure for the removal of the nitro group by catalytic hydrogenation while the peptide is still attached to the solid support.
Materials:
-
Peptide-resin containing Arg(NO2)
-
Palladium on carbon (Pd/C) catalyst (5-10% w/w)
-
Hydrogen source (hydrogen balloon or Parr apparatus)
-
Solvent (e.g., DMF, Methanol, or a mixture)
-
Reaction vessel suitable for hydrogenation (e.g., a flask with a septum or a Parr bottle)
Procedure:
-
Swell the peptide-resin in the chosen solvent within the reaction vessel.
-
Carefully add the Pd/C catalyst to the resin slurry. The amount of catalyst can be optimized but is typically around 10-20% of the weight of the resin.
-
Seal the reaction vessel and purge with nitrogen or argon to remove any oxygen.
-
Introduce hydrogen gas into the reaction vessel. If using a balloon, ensure it is securely attached. If using a Parr apparatus, pressurize the vessel according to the manufacturer's instructions (typically 1-4 atm).
-
Agitate the reaction mixture vigorously to ensure good mixing of the resin, solvent, and catalyst with the hydrogen gas.
-
Allow the reaction to proceed at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction by taking small aliquots of the resin, cleaving the peptide, and analyzing by HPLC and MS.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture to remove the Pd/C catalyst. It is crucial to ensure all the catalyst is removed. Washing the resin extensively with the reaction solvent will be necessary.
-
After removing the catalyst, wash the resin with DMF and DCM.
-
Dry the resin under vacuum. The peptide is now ready for final cleavage.
Visualizations
References
Technical Support Center: Purification of Peptides Containing Boc-4-nitro-D-phenylalanine
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of peptides incorporating Boc-4-nitro-D-phenylalanine. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Troubleshooting Guides
This section addresses common issues encountered during the purification of peptides containing this compound, with a focus on HPLC-based methods.
Question: I am observing poor peak shape (broadening or tailing) during the HPLC purification of my peptide. What could be the cause and how can I resolve it?
Answer:
Poor peak shape is a common issue that can often be attributed to several factors, particularly the physicochemical properties of the Boc-protecting group and the nitro-phenylalanine residue.
-
Peptide Aggregation: The hydrophobic nature of both the Boc group and the aromatic nitro-phenylalanine can lead to peptide aggregation.[1]
-
Secondary Interactions: The peptide may be interacting with the stationary phase in ways other than the desired reversed-phase mechanism.
-
Column Overload: Injecting too much of the peptide solution can saturate the column, leading to poor separation.[1]
Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Peptide Aggregation | Modify the sample solvent by dissolving the peptide in a small amount of a strong organic solvent like DMSO or DMF before diluting with the initial mobile phase.[1][2] | Strong organic solvents help to disrupt hydrophobic interactions that cause aggregation. |
| Run the purification at a slightly elevated temperature (e.g., 30-40°C).[1] | Increased temperature can help to reduce aggregation and improve peak shape. | |
| Secondary Interactions | Ensure that 0.1% Trifluoroacetic Acid (TFA) is present in both mobile phases (A and B).[1] | TFA acts as an ion-pairing agent, minimizing unwanted ionic interactions between the peptide and the silica-based column packing. |
| Column Overload | Reduce the amount of sample injected onto the column.[1] | Operating within the column's loading capacity is crucial for achieving sharp, symmetrical peaks. |
Question: My chromatogram shows multiple unexpected peaks. What are the likely sources of these impurities?
Answer:
Unexpected peaks in your chromatogram are typically due to side products generated during solid-phase peptide synthesis (SPPS) or instability of the peptide during purification.
-
Incomplete Deprotection: Residual protecting groups from the synthesis that were not fully cleaved.[3]
-
Deletion/Truncated Sequences: Shorter peptide chains resulting from incomplete coupling reactions during synthesis.[3]
-
Side-Reactions related to the Nitro Group: The nitro group on the phenylalanine residue can be susceptible to reduction or other side reactions under certain conditions, although this is less common during standard HPLC purification.
-
Partial Cleavage of the Boc Group: The Boc group is acid-labile and can be partially cleaved by the TFA in the mobile phase, especially if fractions are left at room temperature for extended periods.[1]
Solutions:
| Impurity Source | Preventative/Corrective Action |
| Incomplete Deprotection | Review the cleavage and deprotection steps of your synthesis protocol to ensure complete removal of all protecting groups. |
| Deletion/Truncated Sequences | Optimize coupling times and reagent concentrations during SPPS to drive reactions to completion. |
| Nitro Group Side-Reactions | Ensure that reducing agents are not present in your sample or mobile phases unless intended. |
| Partial Boc Cleavage | Process collected HPLC fractions promptly by either immediate analysis or lyophilization to prevent prolonged exposure to acidic conditions.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in purifying peptides containing this compound?
A1: The primary challenges arise from the combined properties of the Boc group and the 4-nitro-D-phenylalanine residue. The Boc group is bulky and hydrophobic, which can lead to poor solubility in aqueous solutions and strong retention on reversed-phase HPLC columns.[4] The nitro group adds to the hydrophobicity and can potentially participate in unwanted side reactions.
Q2: Which HPLC column is recommended for purifying these peptides?
A2: A standard C18 column is a good starting point for most peptide purifications.[1] However, due to the high hydrophobicity of peptides containing this compound, you might experience very long retention times. If this is the case, consider using a column with a less hydrophobic stationary phase, such as C8 or a phenyl-hexyl column.
Q3: What detection wavelength should I use for my peptide?
A3: For detecting the peptide backbone, a wavelength of 210-220 nm is typically used.[3] Additionally, the nitro-phenylalanine residue will have a UV absorbance at a higher wavelength (around 280 nm), which can also be monitored.
Q4: Is there a risk of the Boc group being cleaved during purification?
A4: Yes, the Boc group is sensitive to acidic conditions and can be partially cleaved by the 0.1% TFA commonly used in reversed-phase HPLC mobile phases.[1] To minimize this, it is crucial to process the collected fractions quickly, for instance, by immediate lyophilization.
Experimental Protocols
General Reversed-Phase HPLC (RP-HPLC) Protocol
This protocol provides a starting point for the purification of a peptide containing this compound. Optimization will be required based on the specific properties of your peptide.
Materials:
-
Crude peptide containing this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reversed-phase HPLC column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm)
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO or DMF.
-
Dilute the dissolved peptide with Mobile Phase A to a final concentration suitable for injection (e.g., 1-5 mg/mL).
-
Ensure the final percentage of the strong organic solvent is low enough to permit binding to the column.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Method:
-
Flow Rate: 1.0 mL/min (for a 4.6 mm ID column)
-
Detection: 220 nm and 280 nm
-
Gradient:
-
0-5 min: 5% B
-
5-45 min: 5% to 95% B (linear gradient)
-
45-50 min: 95% B
-
50-55 min: 95% to 5% B (linear gradient)
-
55-60 min: 5% B (re-equilibration)
-
-
-
Purification and Analysis:
-
Equilibrate the column with 5% B for at least 15 minutes.
-
Inject the prepared sample.
-
Collect fractions corresponding to the major peak(s).
-
Analyze the purity of the collected fractions using analytical HPLC and mass spectrometry.
-
Pool the fractions that meet the desired purity level.
-
Immediately lyophilize the pooled fractions to remove the solvent and TFA.
-
Data Presentation
The following table provides an illustrative summary of expected HPLC parameters for the purification of a hypothetical peptide containing this compound. Actual values will vary depending on the specific peptide sequence, length, and the HPLC system used.
| Parameter | Illustrative Value | Comment |
| Column | C18, 5 µm, 100 Å, 4.6 x 250 mm | A standard starting point for peptide purification. |
| Mobile Phase A | 0.1% TFA in Water | |
| Mobile Phase B | 0.1% TFA in Acetonitrile | |
| Flow Rate | 1.0 mL/min | For analytical scale columns. |
| Wavelength | 220 nm & 280 nm | 220 nm for the peptide backbone and 280 nm for the nitro-phenylalanine. |
| Gradient | 20-80% B over 40 min | A shallow gradient is often required for good separation of closely eluting impurities. |
| Expected Retention Time | 25-40 min | Highly dependent on the overall hydrophobicity of the peptide. |
| Expected Purity | >95% | After successful purification. |
| Expected Recovery | 50-80% | Can be lower for very hydrophobic or aggregation-prone peptides. |
Visualizations
References
Minimizing racemization of Boc-4-nitro-D-phenylalanine during activation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during the activation of Boc-4-nitro-D-phenylalanine for peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly susceptible to racemization?
A1: The racemization of N-protected amino acids during activation typically proceeds through two main mechanisms: the formation of a 5(4H)-oxazolone intermediate or direct enolization by a base. The α-proton at the chiral center of these intermediates is acidic and can be abstracted, leading to a loss of stereochemical integrity.[1][2] this compound is especially prone to this side reaction due to the electron-withdrawing nature of the nitro group (-NO2) on the phenyl ring. This group stabilizes the negative charge of the carbanion intermediate formed upon deprotonation of the α-carbon, thereby increasing its acidity and making racemization more favorable compared to unsubstituted phenylalanine.[3]
Q2: What are the primary factors influencing racemization during the coupling of this compound?
A2: Several factors in the reaction conditions can significantly impact the degree of racemization:
-
Coupling Reagents: The choice of coupling reagent is critical. While highly reactive reagents can speed up the desired amide bond formation, they can also accelerate racemization if the activated intermediate is particularly prone to oxazolone formation.
-
Additives: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization, especially when using carbodiimides. They form more stable active esters that are less susceptible to racemization.[1][4]
-
Base: The strength and steric hindrance of the base used are important. Stronger, less sterically hindered bases can more readily abstract the α-proton, promoting racemization.
-
Temperature: Higher reaction temperatures increase the rate of most reactions, including racemization.
-
Solvent: The polarity of the solvent can influence the stability of the intermediates involved in both the desired coupling reaction and the racemization pathway.
Q3: Which coupling reagents are recommended for minimizing racemization of this compound?
A3: For amino acids prone to racemization, uronium/aminium salts like HATU and HBTU, or phosphonium salts like PyBOP, are generally preferred over carbodiimides like DCC or DIC used alone.[5][6] When using carbodiimides, the inclusion of an additive like HOAt or Oxyma is essential. The combination of DIC with HOAt or Oxyma is a robust choice for minimizing racemization.[3] HATU is often considered superior for challenging couplings due to its high reactivity and low racemization risk.[6]
Troubleshooting Guide
Issue: High levels of L-isomer detected after coupling this compound.
This common issue can often be traced back to the activation and coupling conditions. Follow this step-by-step guide to troubleshoot and mitigate racemization.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting high racemization levels.
Data Presentation
| Coupling Reagent/Additive | Base | Temperature (°C) | Expected Racemization Level | Rationale & References |
| DIC / HOBt | DIPEA | 25 | Moderate | HOBt is a standard racemization suppressor, but less effective than HOAt or Oxyma. DIPEA can promote racemization. |
| DIC / HOAt | NMM | 0 | Low | HOAt is a highly effective suppressor. NMM is a weaker base than DIPEA, further reducing risk.[4] |
| HBTU | DIPEA | 25 | Low to Moderate | HBTU is efficient, but racemization can still occur, especially with a strong base at room temperature. |
| HATU | NMM / Collidine | 0 | Very Low | HATU is highly reactive and forms a stable active ester with low racemization potential. A weak, hindered base and low temperature provide optimal conditions. [6] |
| PyBOP | NMM | 0 | Low | Phosphonium salts are generally effective at minimizing racemization. |
Disclaimer: Expected racemization levels are estimates based on general principles and data from other racemization-prone amino acids. Actual results may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Low-Racemization Coupling using HATU
This protocol is recommended for coupling this compound where minimizing racemization is critical.
-
Preparation of the Carboxylic Acid Component:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equivalent) and HOAt (1.0 equivalent) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
-
Activation:
-
Add HATU (1.0 equivalent) to the solution of the amino acid and HOAt.
-
Stir the mixture at 0°C for 1-2 minutes.
-
-
Coupling:
-
In a separate flask, dissolve the amine component (e.g., a deprotected peptide-resin or amino acid ester, 1.0 equivalent) and N-methylmorpholine (NMM) (2.0 equivalents) in anhydrous DMF at 0°C.
-
Add the activated this compound solution to the amine component solution.
-
-
Reaction:
-
Allow the reaction to stir at 0°C for 15 minutes, then slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
-
Work-up:
-
Once the reaction is complete, proceed with the standard work-up and purification protocol for your specific synthesis.
-
Protocol 2: Coupling using DIC/HOAt
This protocol is a cost-effective alternative that also provides excellent suppression of racemization.
-
Preparation of Components:
-
In one flask, dissolve this compound (1.0 equivalent) and HOAt (1.1 equivalents) in anhydrous DMF and cool to 0°C.
-
In a separate flask, dissolve the amine component (1.0 equivalent) and NMM (2.0 equivalents) in anhydrous DMF and cool to 0°C.
-
-
Activation and Coupling:
-
Add Diisopropylcarbodiimide (DIC) (1.1 equivalents) to the flask containing the this compound and HOAt.
-
Immediately add this solution to the flask containing the amine component.
-
-
Reaction and Work-up:
-
Follow steps 4 and 5 from Protocol 1.
-
Mandatory Visualizations
Racemization Mechanisms
References
Technical Support Center: Overcoming Incomplete Boc Deprotection in Complex Peptides
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting incomplete Nα-tert-butyloxycarbonyl (Boc) deprotection during the synthesis of complex peptides.
Troubleshooting Guide
Incomplete deprotection of the Boc group is a common challenge in solid-phase peptide synthesis (SPPS), often leading to deletion sequences and difficult purifications. This guide provides a systematic approach to identifying and resolving these issues.
Issue: Incomplete Boc Deprotection Detected
Symptoms of incomplete deprotection include the presence of starting material or Boc-protected fragments in analytical tests like TLC, HPLC, or Mass Spectrometry, or a negative (yellow) Kaiser test result after the deprotection step.[1]
Troubleshooting Workflow
Caption: A troubleshooting workflow for incomplete Boc deprotection.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete Boc deprotection?
Incomplete Boc deprotection can stem from several factors:
-
Insufficient Acid Strength or Concentration: The concentration of trifluoroacetic acid (TFA) may be too low, or the acid itself may have degraded.[2] The presence of water can also reduce its effective acidity.[2]
-
Inadequate Reaction Time: The deprotection step may be too short, especially for sterically hindered amino acids or complex peptide sequences.[2] While 30 minutes is often sufficient, some cases may require longer exposure.[2]
-
Poor Resin Swelling: For solid-phase synthesis, if the resin does not swell properly in the solvent (typically Dichloromethane - DCM), the acid cannot efficiently access all the peptide chains.[2][3]
-
Peptide Aggregation: The formation of secondary structures, like β-sheets, between growing peptide chains can prevent reagents from reaching the N-terminus.[2][4] This is more common in hydrophobic sequences.[4]
-
Steric Hindrance: Bulky side chains or N-methylated residues near the N-terminus can physically block the acid from accessing the Boc group.[2][3]
-
Problematic Residues: Certain amino acid derivatives, like Boc-His(pi-Bom), are known to be more resistant to deprotection under standard conditions.[3][5]
Q2: How can I detect incomplete Boc deprotection?
Several analytical methods can be used:
-
Kaiser Test (Ninhydrin Test): This is a qualitative test performed on a small sample of the peptide-resin.[2] A positive result (blue color) indicates the presence of free primary amines, meaning deprotection was successful. A negative result (yellow or colorless) signifies that the Boc group is still attached.[2]
-
HPLC and Mass Spectrometry (MS): Analysis of a cleaved sample of the crude peptide is the most definitive method. Incomplete deprotection will lead to deletion sequences (peptides missing one or more amino acids), which can be detected by MS analysis of the final product.[1][2]
-
Thin-Layer Chromatography (TLC): TLC can monitor the reaction's progress. The deprotected amine is typically more polar than the Boc-protected starting material, resulting in a lower Rf value.[6]
Q3: What are scavengers and why are they important in Boc deprotection?
During the acidic cleavage of the Boc group, a reactive tert-butyl cation is generated.[6][7] This cation can cause side reactions by alkylating nucleophilic amino acid side chains, particularly Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[7][8] Scavengers are reagents added to the deprotection cocktail to "trap" these cations and prevent undesired side products.[2][6] Common scavengers include triisopropylsilane (TIS), water, thioanisole, and 1,2-ethanedithiol (EDT).[2]
Q4: Can I use a stronger acid if TFA is not working?
Yes, if standard TFA/DCM conditions are insufficient, switching to a stronger acid system is a common strategy. A solution of 4M hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate is a more potent alternative.[6][9]
Q5: Are there milder, non-acidic alternatives for Boc deprotection for sensitive peptides?
For substrates with other acid-labile functional groups, several milder methods can be employed:
-
Lewis Acid-Mediated Deprotection: Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can effectively cleave the Boc group under non-protic conditions.[6]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent such as water or 2,2,2-trifluoroethanol (TFE) can achieve deprotection without any acid.[6][9]
-
Oxalyl Chloride in Methanol: This system has been reported as a mild and efficient method for deprotecting a diverse range of N-Boc substrates at room temperature.[10][11]
Data Presentation
Table 1: Common Boc Deprotection Conditions and Troubleshooting Modifications
| Parameter | Standard Condition | Reason for Failure | Recommended Modification |
| Deprotection Reagent | 25-50% TFA in DCM[8] | Insufficient acid strength for difficult sequences | Increase TFA to 50% or switch to 4M HCl in dioxane[6][8] |
| Reaction Time | 30 minutes[2] | Steric hindrance, aggregation | Extend time to 60-120 minutes[2] |
| Repetitions | Single deprotection | Incomplete reaction | Perform a double deprotection with fresh reagents[1] |
| Solvent | Dichloromethane (DCM) | Poor resin swelling, peptide aggregation | Use polar aprotic solvents like NMP or add DMSO[4] |
| Additives | None | Peptide aggregation | Add chaotropic salts (e.g., up to 0.4 M LiCl)[12] |
| Scavengers | TIS/Water (2.5% each)[8] | Side reactions with sensitive residues (Trp, Met, Cys) | Use a scavenger cocktail (e.g., Reagent K)[8] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA
This protocol outlines a general procedure for the removal of the Nα-Boc group in solid-phase peptide synthesis.
Reagents:
-
Deprotection Solution: 50% TFA in DCM (v/v)
-
Washing Solvent: Dichloromethane (DCM)
-
Neutralization Solution: 10% Diisopropylethylamine (DIPEA) in DCM (v/v)
Procedure:
-
Swell the peptide-resin in DCM for 15-30 minutes in a reaction vessel.[2]
-
Drain the DCM.
-
Add the Deprotection Solution to the resin, ensuring the beads are fully submerged.
-
Agitate the mixture for 1-2 minutes (pre-wash), then drain.[2]
-
Add a fresh portion of the Deprotection Solution and agitate for 30 minutes at room temperature.[2]
-
Drain the solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.
-
Add the Neutralization Solution and agitate for 5-10 minutes.
-
Drain and wash the resin again with DCM (3-5 times) to prepare for the next coupling step.
Protocol 2: Monitoring Deprotection with the Kaiser Test
This protocol is adapted for monitoring the presence of free primary amines on the resin support.
Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol
-
Reagent B: 80 g phenol in 20 mL ethanol
-
Reagent C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine
Procedure:
-
After the deprotection and washing steps, take a small sample of the peptide-resin (a few beads).
-
Wash the beads with ethanol and place them in a small test tube.
-
Add 2-3 drops of each Reagent (A, B, and C).
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
Visualizations
Boc Deprotection Mechanism
Caption: The acid-catalyzed mechanism of Boc group removal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Managing aggregation of peptides containing hydrophobic residues like 4-nitro-D-phenylalanine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing peptide aggregation, a common challenge when working with hydrophobic residues like 4-nitro-D-phenylalanine.
Troubleshooting Guides
Issue 1: Poor Peptide Solubility During Reconstitution
Symptoms:
-
The lyophilized peptide does not dissolve in aqueous buffers (e.g., PBS, Tris).
-
Visible particles or cloudiness are present in the solution.
-
The peptide precipitates out of solution after initial dissolution.
Potential Causes:
-
High hydrophobicity of the peptide sequence due to the presence of 4-nitro-D-phenylalanine and other non-polar residues.
-
Formation of strong intermolecular hydrogen bonds, leading to the formation of gels or aggregates.[1]
-
Incorrect pH of the reconstitution solvent, leading to a net charge of zero for the peptide.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Assess Peptide Characteristics | Calculate the overall net charge of your peptide at neutral pH. Assign a value of +1 to basic residues (K, R, H, N-terminus) and -1 to acidic residues (D, E, C-terminus). | This will help determine if an acidic or basic solvent will improve solubility.[2] |
| 2. Initial Dissolution in Organic Solvent | Dissolve the peptide in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP).[1][3] | These solvents disrupt hydrophobic interactions and can effectively solubilize non-polar peptides. |
| 3. Gradual Addition of Aqueous Buffer | Once the peptide is dissolved in the organic solvent, slowly add your desired aqueous buffer to the peptide solution with gentle vortexing. | This prevents the peptide from crashing out of solution due to a sudden change in solvent polarity. |
| 4. pH Adjustment | If the peptide is basic, try dissolving it in a slightly acidic solution (e.g., 10% acetic acid). If it is acidic, a slightly basic solution (e.g., 0.1% ammonium hydroxide) may be effective.[2] | Adjusting the pH to be at least one unit away from the peptide's isoelectric point (pI) increases the net charge and improves solubility. |
| 5. Use of Chaotropic Agents | Incorporate chaotropic agents like guanidinium hydrochloride (GuHCl) or urea (at concentrations of 1-6 M) in the reconstitution buffer. | These agents disrupt the structure of water and interfere with non-covalent interactions, thereby reducing aggregation. |
Experimental Protocol: Solubilization of a Hydrophobic Peptide
-
Initial Solvent Test: Begin by attempting to dissolve a small, accurately weighed amount of the peptide in sterile, deionized water.
-
Organic Solvent Dissolution: If the peptide is insoluble in water, add a minimal volume of DMSO (e.g., 10-50 µL) to the dry peptide pellet and gently vortex until it dissolves.
-
Aqueous Buffer Titration: Slowly add the desired aqueous buffer (e.g., PBS pH 7.4) to the DMSO-peptide solution dropwise while gently vortexing. Monitor for any signs of precipitation.
-
Sonication: If the solution becomes cloudy, sonicate the vial in a water bath for 5-10 minutes. This can help to break up small aggregates.
-
Final Dilution: Continue to add the aqueous buffer until the desired final peptide concentration is reached.
-
Sterile Filtration: If necessary, filter the final peptide solution through a 0.22 µm syringe filter to remove any remaining particulates.
Issue 2: Peptide Aggregation Over Time in Solution
Symptoms:
-
A clear peptide solution becomes cloudy or forms a precipitate upon storage.
-
Loss of biological activity of the peptide in functional assays.
-
Inconsistent results in analytical assays (e.g., HPLC, mass spectrometry).
Potential Causes:
-
The peptide concentration is above its critical aggregation concentration.
-
The storage conditions (temperature, pH) are not optimal for peptide stability.
-
The peptide is prone to forming β-sheet structures, which can lead to fibrillation.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Optimize Storage Conditions | Store the peptide solution in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | Lower temperatures slow down the kinetics of aggregation. Aliquoting prevents degradation of the entire stock. |
| 2. Adjust Peptide Concentration | If possible, work with the peptide at a lower concentration. | Many peptides have a critical concentration above which aggregation is more likely to occur. |
| 3. Include Aggregation Inhibitors | Add excipients such as arginine or glutamate to the peptide solution. These amino acids can help to shield hydrophobic regions and prevent self-association. | These additives can increase the solubility and stability of the peptide in solution. |
| 4. Modify the Peptide Sequence | If aggregation is a persistent issue, consider redesigning the peptide to include more charged or polar residues flanking the hydrophobic core. | This can improve the overall solubility of the peptide without significantly altering its biological activity. |
Experimental Protocol: Thioflavin T (ThT) Assay to Monitor Aggregation
The Thioflavin T (ThT) assay is a widely used method to detect the formation of amyloid-like fibrils. ThT exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of aggregates.
-
Reagent Preparation:
-
ThT Stock Solution (1 mM): Dissolve Thioflavin T in deionized water. Filter through a 0.22 µm syringe filter. Store protected from light at 4°C.
-
Assay Buffer: Prepare a suitable buffer for your peptide (e.g., 50 mM phosphate buffer, pH 7.4).
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add your peptide solution to the desired final concentration.
-
Add ThT stock solution to a final concentration of 10-20 µM.
-
Include a negative control (buffer and ThT only) and a positive control if available (a known aggregating peptide).
-
-
Measurement:
-
Incubate the plate at a constant temperature (e.g., 37°C) in a plate reader with fluorescence capabilities.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time. An increase in fluorescence indicates peptide aggregation.
-
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing 4-nitro-D-phenylalanine prone to aggregation?
Peptides containing 4-nitro-D-phenylalanine are susceptible to aggregation due to a combination of factors. The phenylalanine side chain itself is hydrophobic and can participate in π-π stacking interactions, promoting self-assembly.[4][5] The addition of a nitro group can further influence the electronic properties of the aromatic ring, potentially strengthening these interactions. The D-amino acid configuration can impact the peptide's secondary structure and its propensity to form ordered aggregates.
Q2: How does the D-configuration of 4-nitro-D-phenylalanine affect the peptide?
The incorporation of a D-amino acid can increase the peptide's resistance to proteolytic degradation, which can be advantageous for in vivo applications.[6] However, it can also alter the peptide's secondary structure, potentially favoring conformations that are more prone to aggregation.
Q3: What analytical techniques can be used to characterize peptide aggregation?
Several techniques can be used to characterize peptide aggregation:
-
Size Exclusion Chromatography (SEC): To separate and quantify monomers, oligomers, and larger aggregates.
-
Dynamic Light Scattering (DLS): To determine the size distribution of particles in solution.
-
Transmission Electron Microscopy (TEM): To visualize the morphology of aggregates (e.g., amorphous aggregates, fibrils).
-
Circular Dichroism (CD) Spectroscopy: To analyze the secondary structure of the peptide and detect conformational changes associated with aggregation.
Q4: Can I predict the aggregation propensity of my peptide sequence?
While challenging to predict with absolute certainty, several computational tools can estimate the aggregation potential of a peptide sequence. These tools often analyze factors such as hydrophobicity, charge, and secondary structure propensity. Sequences with a high content of hydrophobic residues, like 4-nitro-D-phenylalanine, are generally at a higher risk of aggregation.[7]
Data Presentation
Table 1: Illustrative Data on the Effect of Solubilization Method on Peptide Recovery
This table is a template. Actual data will vary depending on the specific peptide sequence and experimental conditions.
| Solubilization Method | Peptide Concentration (mg/mL) | % Recovery (by HPLC) | Observations |
| Deionized Water | 1.0 | <10% | Insoluble, visible particles |
| 10% Acetic Acid | 1.0 | 45% | Partially soluble, some cloudiness |
| 50% Acetonitrile | 1.0 | 85% | Soluble, clear solution |
| 10% DMSO in PBS | 1.0 | 95% | Soluble, clear solution |
Visualizations
Caption: A workflow for troubleshooting poor peptide solubility.
References
- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Implications of aromatic–aromatic interactions: From protein structures to peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Aggregation Rules of Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Boc-4-nitro-D-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides guidance for researchers, scientists, and drug development professionals on the compatibility of Boc-4-nitro-D-phenylalanine with various linkers and resins in Boc-SPPS. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: Is this compound compatible with standard Boc-SPPS protocols?
A1: Yes, this compound is generally compatible with standard Boc-SPPS protocols. The Boc protecting group can be removed using trifluoroacetic acid (TFA), and standard coupling reagents can be used for peptide bond formation. However, the presence of the nitro group on the phenyl ring introduces specific considerations regarding linker stability, choice of resin, and cleavage conditions to prevent side reactions.
Q2: Which resins and linkers are recommended for the synthesis of peptides containing C-terminal this compound?
A2: For peptides with a C-terminal carboxylic acid, PAM (Phenylacetamidomethyl) resin is the preferred choice over Merrifield resin.[1][2] The linker in PAM resin offers greater stability to the repeated acid treatments required for Boc group removal, minimizing premature cleavage of the peptide from the resin, which can be a concern with longer peptides.[1][2][3][4] For the synthesis of peptide amides, MBHA (methylbenzhydrylamine) resin is the standard choice in Boc-SPPS and is compatible with the incorporation of this compound.[1][2]
Q3: Does the nitro group on the phenylalanine side chain require special protection during Boc-SPPS?
A3: The nitro group on the aromatic side chain of 4-nitro-D-phenylalanine is generally stable under the conditions used for Boc-SPPS, including repeated treatments with TFA for Boc deprotection. Unlike some other functional groups, it does not typically require its own protecting group.
Q4: Are there any known side reactions involving the nitro group of this compound during SPPS?
A4: While the nitro group is relatively stable, the primary concern is its potential reduction to an amino group. This is generally not observed during standard TFA deprotection or coupling steps. However, care should be taken during the final cleavage from the resin, particularly if using strong reducing agents in the cleavage cocktail or if employing catalytic hydrogenation for the removal of other protecting groups. The use of certain scavengers during cleavage, such as thiols, should be evaluated to ensure they do not lead to undesired reduction of the nitro group.
Q5: How does the electron-withdrawing nature of the nitro group affect the coupling of this compound?
A5: The electron-withdrawing nitro group can slightly decrease the nucleophilicity of the amino group during the coupling of the subsequent amino acid. However, with standard modern coupling reagents such as HBTU or HATU, this effect is generally not significant enough to cause major issues. If incomplete coupling is observed, a double coupling strategy can be employed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution | Applicable Resins/Linkers |
| Low peptide yield after synthesis and cleavage | Premature cleavage of the peptide from the resin during repeated TFA deprotection steps. | Use PAM resin instead of Merrifield resin for improved linker stability.[1][2][3] | Merrifield, PAM |
| Incomplete coupling of this compound or subsequent residues. | Perform a double coupling for the challenging residue. Use a more potent coupling reagent like HATU. | All | |
| Presence of a side product with a mass corresponding to the reduction of the nitro group (-NO₂ to -NH₂) | Unintended reduction of the nitro group during final cleavage. | Avoid strongly reducing scavengers in the cleavage cocktail. If catalytic hydrogenation is used for other protecting groups, the nitro group will likely be reduced. | All |
| Difficulty cleaving the peptide from the resin | Use of a highly stable linker-resin combination with an insufficiently strong cleavage cocktail. | For PAM and MBHA resins, HF cleavage is the most effective method.[1][2][3] TFMSA can be used as an alternative to HF, but it may not be strong enough to cleave from BHA resin and requires longer reaction times for MBHA resin.[1] | PAM, MBHA, BHA |
| Side products from alkylation of sensitive residues (e.g., Trp, Met, Cys, Tyr) during cleavage | Generation of reactive carbocations from protecting groups and the linker during acid cleavage. | Use an appropriate scavenger cocktail during cleavage. Common scavengers include anisole, p-cresol, and thioanisole.[5][6][7][8][9] | All |
Experimental Protocols
Protocol 1: General Boc-SPPS Cycle for Incorporating this compound
This protocol outlines a single cycle of deprotection, neutralization, and coupling.
-
Resin Swelling: Swell the resin (e.g., PAM or MBHA) in dichloromethane (DCM) for at least 30 minutes.
-
Boc Deprotection:
-
Neutralization:
-
Neutralize the resin-bound amine trifluoroacetate salt by washing with a 10% solution of diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).
-
Wash the resin with DCM (5x) to remove excess base.
-
-
Coupling:
-
In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) to initiate activation.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling completion using a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Diagram: General Boc-SPPS Workflow
Caption: Workflow for a single coupling cycle of this compound in Boc-SPPS.
Protocol 2: Final Cleavage of Peptide from PAM or MBHA Resin
This protocol describes the final cleavage of the peptide from the resin and removal of side-chain protecting groups using anhydrous hydrogen fluoride (HF).
Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.
-
Resin Preparation: After the final coupling and N-terminal Boc deprotection, thoroughly wash the peptide-resin with DCM and dry it under high vacuum for at least 4 hours.
-
Scavenger Addition: Place the dried peptide-resin in the HF cleavage vessel. Add a scavenger cocktail. A common cocktail for peptides without other sensitive residues is 9:1 (v/v) HF:anisole. For peptides containing Trp, Met, or Cys, a more complex scavenger mixture containing anisole, p-cresol, and thioanisole is recommended.[5][6][7][8][9]
-
HF Cleavage:
-
Cool the reaction vessel to 0°C in an ice-water bath.
-
Carefully condense anhydrous HF into the vessel (approximately 10 mL per gram of resin).
-
Stir the mixture at 0°C for 1-2 hours.
-
-
HF Removal: Evaporate the HF under a stream of nitrogen gas.
-
Peptide Precipitation:
-
Wash the resin with cold diethyl ether to remove the scavengers and cleaved protecting groups.
-
Extract the peptide from the resin with a suitable solvent, such as 10% aqueous acetic acid.
-
Precipitate the peptide from the aqueous extract by adding cold diethyl ether.
-
-
Peptide Isolation: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Diagram: Cleavage Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues during peptide cleavage.
Data Summary
Table 1: Resin and Linker Compatibility for this compound SPPS
| Resin Type | Linker Type | C-Terminal Functionality | Linker Stability to TFA | Recommended Cleavage | Key Considerations |
| Merrifield | Chloromethyl | Carboxylic Acid | Moderate | HF, TFMSA | Prone to peptide loss with increasing chain length due to linker instability.[1] |
| PAM | Phenylacetamidomethyl | Carboxylic Acid | High | HF , TFMSA | Recommended for C-terminal acids due to enhanced stability. [1][2][3] |
| MBHA | Methylbenzhydrylamine | Amide | High | HF , TFMSA (slow) | Standard choice for peptide amides in Boc-SPPS. [1][2] |
| BHA | Benzhydrylamine | Amide | High | HF | Cleavage with TFMSA is not effective.[1] |
Table 2: Common Cleavage Cocktails for Boc-SPPS
| Reagent | Composition | Purpose | Notes |
| Anhydrous HF | 100% HF | Cleavage of peptide from resin and removal of most side-chain protecting groups. | Highly toxic and corrosive; requires specialized equipment.[6][7][9] |
| TFMSA | Trifluoromethanesulfonic acid | Alternative to HF for cleavage. | Does not cleave Arg(Tos) or Arg(NO2).[1] Less volatile than HF but still highly corrosive. |
| Scavengers | |||
| Anisole | ~5-10% in cleavage cocktail | Traps carbocations to prevent alkylation of sensitive residues like Trp.[5][9] | Standard scavenger in most cleavage cocktails. |
| p-Cresol | ~5% in cleavage cocktail | A common scavenger used in conjunction with anisole.[6][7][9] | |
| Thioanisole | ~5% in cleavage cocktail | Scavenger, particularly useful for protecting Met and Cys. | Can cause side reactions with Trp if not used carefully.[5] |
References
- 1. chempep.com [chempep.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
Validation & Comparative
A Comparative Guide to Chiral Purity Analysis of Boc-4-nitro-D-phenylalanine by HPLC
The enantiomeric purity of Boc-4-nitro-D-phenylalanine, a crucial intermediate in the synthesis of various pharmaceuticals, is a critical quality attribute that can significantly impact the safety and efficacy of the final active pharmaceutical ingredient. High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) stands as the premier analytical technique for the accurate determination of its chiral purity. This guide provides a comparative overview of suitable HPLC methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical strategy.
The primary approach for the chiral separation of N-protected amino acids, such as this compound, involves the use of macrocyclic glycopeptide-based CSPs.[1] These CSPs, including those based on Ristocetin A and Teicoplanin, offer multimodal capabilities, allowing for separations in reversed-phase, normal-phase, and polar organic modes.[1][2] For Boc-protected amino acids, reversed-phase chromatography is often the most effective approach.[1]
Comparative Analysis of Chiral Stationary Phases
The selection of the chiral stationary phase is the most critical factor in achieving successful enantiomeric separation. Below is a comparison of the performance of different CSPs for the analysis of Boc-4-nitro-phenylalanine and related compounds.
| Chiral Stationary Phase | Analyte | Mobile Phase | k'1 (L-enantiomer) | α | Rs | Reference |
| Ristocetin A | N-(tert-Butoxycarbonyl)-4-nitro-phenylalanine | C: 1.0% TEAA, pH 4.1 | 2.94 | 1.71 | 1.68 | [2] |
| Ristocetin A | N-(tert-Butoxycarbonyl)-4-nitro-phenylalanine | D: 0.1% TFA in 90:10 (v/v) CH₃CN/H₂O | 9.17 | 1.59 | 1.79 | [2] |
| CHIROBIOTIC® T (Teicoplanin) | t-BOC-Phenylalanine | 90:10 (v/v) 20 mM Ammonium Acetate, pH 6 / Methanol | - | - | >1.5 | [3] |
-
k'1: Retention factor of the first eluting enantiomer (L-form in this case).
-
α: Selectivity factor, the ratio of the retention factors of the two enantiomers.
-
Rs: Resolution factor, a measure of the degree of separation between the two enantiomer peaks. A value > 1.5 indicates baseline separation.
The data indicates that a Ristocetin A-based CSP provides excellent resolution for Boc-4-nitro-phenylalanine enantiomers under reversed-phase conditions using either a triethylammonium acetate (TEAA) buffer or a trifluoroacetic acid (TFA) modified mobile phase.[2] Similarly, a Teicoplanin-based CSP (CHIROBIOTIC® T) is effective for the separation of the closely related Boc-phenylalanine, suggesting its suitability for the nitro-substituted analogue as well.[3]
Experimental Protocols
Detailed methodologies for the HPLC-based chiral purity analysis are provided below.
Method 1: Using Ristocetin A Chiral Stationary Phase
This protocol is based on the published separation of N-(tert-Butoxycarbonyl)-4-nitro-phenylalanine.[2]
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Ristocetin A bonded to 5-µm spherical silica gel.
-
Mobile Phase Options:
-
Condition C: 1.0% Triethylammonium Acetate (TEAA), pH 4.1.
-
Condition D: A mixture of 90% acetonitrile and 10% water containing 0.1% Trifluoroacetic Acid (TFA) (v/v).
-
-
Flow Rate: 1.0 mL/min (typical, may require optimization).
-
Column Temperature: 25 °C (typical, may require optimization).
-
Detection: UV at 254 nm or another appropriate wavelength based on the chromophore.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
Method 2: Using CHIROBIOTIC® T (Teicoplanin) Chiral Stationary Phase
This protocol is adapted from a method for Boc-phenylalanine and is expected to be effective for this compound.[3]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles.[3]
-
Mobile Phase: A mixture of 90% aqueous buffer (20 mM ammonium acetate, pH 6) and 10% methanol (v/v).[3]
-
Flow Rate: 0.5 mL/min.[3]
-
Column Temperature: 25 °C.[3]
-
Detection: UV at 220 nm.[3]
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the chiral purity analysis process.
Caption: General workflow for chiral purity analysis by HPLC.
Caption: Principle of chiral separation on a CSP.
References
A Comparative Analysis of the Reactivity of Boc-4-nitro-D-phenylalanine and its L-isomer for Researchers and Drug Development Professionals
An in-depth examination of the stereochemical influence on the reactivity of Boc-protected 4-nitrophenylalanine isomers reveals significant differences, particularly in chiral environments. While the D- and L-isomers exhibit identical reactivity in achiral settings, their behavior diverges substantially in the presence of chiral catalysts and enzymes, a critical consideration for peptide synthesis and drug design.
This guide provides a comparative analysis of the reactivity of Boc-4-nitro-D-phenylalanine and its L-isomer, supported by experimental data. The inherent chirality of these molecules dictates their interaction with other chiral entities, leading to stereoselectivity in chemical reactions. This is a fundamental concept in drug development, where the stereochemistry of a molecule can profoundly impact its pharmacological activity and metabolic stability.
Stereoselectivity in Hydrolysis: A Quantitative Comparison
A key demonstration of the differential reactivity between the D- and L-isomers of Boc-4-nitrophenylalanine is observed in enantioselective hydrolysis reactions. In a study utilizing a chiral copper complex (CuL1) as a catalyst, the hydrolysis of the 4-nitrophenyl esters of Boc-D-phenylalanine and Boc-L-phenylalanine was investigated. The L-isomer was found to be preferentially hydrolyzed, showcasing the catalyst's ability to distinguish between the two enantiomers.
| Isomer | Catalyst | Initial Rate (k_obs, s⁻¹) | Enantioselectivity (k_L / k_D) |
| Boc-L-phenylalanine 4-nitrophenyl ester | CuL1 | 1.57 x 10⁻⁵ | 15.7 |
| Boc-D-phenylalanine 4-nitrophenyl ester | CuL1 | 1.00 x 10⁻⁶ |
Table 1: Comparison of the initial hydrolysis rates of the 4-nitrophenyl esters of Boc-L-phenylalanine and Boc-D-phenylalanine catalyzed by a chiral copper complex. The data illustrates a significant preference for the L-isomer.
Reactivity in Peptide Synthesis
The nitro group at the para position of the phenyl ring in both isomers serves as an electron-withdrawing group, which can influence the reactivity of the aromatic ring in certain reactions, such as nucleophilic aromatic substitution, although this is less relevant for standard peptide coupling reactions.
Experimental Protocols
Enantioselective Hydrolysis of Boc-Phenylalanine 4-Nitrophenyl Esters
This protocol is based on the methodology described for the hydrolysis of amino acid esters catalyzed by a chiral copper complex.
Materials:
-
Boc-L-phenylalanine 4-nitrophenyl ester
-
Boc-D-phenylalanine 4-nitrophenyl ester
-
Chiral Catalyst (e.g., Copper complex with bis(β-cyclodextrin))
-
HEPES buffer (50 mM, pH 7.2)
-
Acetonitrile (CH₃CN)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare stock solutions of the Boc-phenylalanine 4-nitrophenyl ester isomers in acetonitrile.
-
Prepare a stock solution of the chiral catalyst in water.
-
In a quartz cuvette, mix the HEPES buffer and the catalyst solution.
-
Initiate the reaction by adding a small aliquot of the amino acid ester stock solution to the cuvette. The final reaction mixture should contain 10% acetonitrile.
-
Monitor the hydrolysis by measuring the increase in absorbance at 400 nm, which corresponds to the release of 4-nitrophenolate, at a constant temperature (298 K).
-
The initial rate of the reaction (k_obs) is determined from the initial linear portion of the absorbance versus time plot.
-
Enantioselectivity is calculated as the ratio of the initial rates for the L- and D-isomers (k_L / k_D).
Visualizing Reaction Pathways
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the general workflow for incorporating either this compound or its L-isomer into a peptide chain using SPPS.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Enantioselective Enzymatic Reaction
This diagram illustrates the concept of enantioselectivity in an enzymatic reaction, where an enzyme preferentially binds to and catalyzes the reaction of one stereoisomer over the other.
Caption: Enantioselective enzymatic reaction of Boc-4-nitrophenylalanine isomers.
A Comparative Guide to Boc and Fmoc Protection of 4-Nitro-Phenylalanine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids like 4-nitro-phenylalanine into peptide sequences is a critical strategy for developing novel therapeutics and research tools. The choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protection for this amino acid dictates the overall synthetic strategy in Solid-Phase Peptide Synthesis (SPPS). This guide provides an objective comparison of the performance of Boc- and Fmoc-protected 4-nitro-phenylalanine, supported by available data and detailed experimental protocols, to aid in the selection of the optimal synthetic route.
Executive Summary
Both Boc and Fmoc strategies can be successfully employed for the incorporation of 4-nitro-phenylalanine into peptides. The Fmoc strategy is generally favored due to its milder deprotection conditions, which minimize the risk of side reactions involving the nitro group. The Boc strategy, while robust, requires strong acidic conditions for deprotection, which can potentially lead to undesired modifications of the nitro-aromatic side chain. The choice between the two will ultimately depend on the specific peptide sequence, the desired scale of synthesis, and the available equipment.
Performance Comparison: Boc-4-Nitro-Phenylalanine vs. Fmoc-4-Nitro-Phenylalanine
While direct head-to-head comparative studies are limited, the performance of each protecting group strategy with 4-nitro-phenylalanine can be inferred from general principles of SPPS and studies on related compounds.
| Parameter | Boc-4-Nitro-Phenylalanine | Fmoc-4-Nitro-Phenylalanine | Key Considerations |
| Deprotection Condition | Strong acid (e.g., 50% TFA in DCM)[1] | Mild base (e.g., 20% piperidine in DMF)[1] | The nitro group is generally stable to TFA, but prolonged exposure or harsh cleavage cocktails could potentially lead to side reactions. Piperidine is a nucleophile and could potentially engage in side reactions with the electron-deficient aromatic ring, though this is not commonly reported as a major issue under standard conditions. |
| Coupling Efficiency | Generally high, but can be sequence-dependent.[2][3] | Typically very high, often exceeding 99%.[4] | The bulky nature of both protecting groups can influence coupling kinetics. The choice of coupling reagent is critical for achieving high efficiency with both derivatives. |
| Potential Side Reactions | - Reduction of the nitro group: While not typically occurring during TFA deprotection, the nitro group can be susceptible to reduction under certain cleavage conditions (e.g., with certain scavengers or catalytic transfer hydrogenation).- Acid-catalyzed side reactions: Prolonged exposure to strong acids could lead to unforeseen modifications of the nitro-aromatic ring. | - Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic attack. While piperidine is a secondary amine, its nucleophilicity could potentially lead to minor side products under prolonged exposure. | Careful selection of cleavage cocktails and scavengers is crucial for the Boc strategy. For the Fmoc strategy, minimizing deprotection times is recommended to reduce potential side reactions. |
| Orthogonality | Semi-orthogonal with benzyl-based side-chain protecting groups.[5] | Fully orthogonal with tert-butyl-based side-chain protecting groups.[4] | The full orthogonality of the Fmoc strategy offers greater flexibility for the synthesis of complex peptides with various functionalized side chains. |
| Overall Yield and Purity | Can provide good yields and purity with optimized protocols. | Generally provides high yields and purity due to milder conditions and fewer side reactions.[4] | The higher coupling efficiency and milder deprotection of the Fmoc strategy often translate to higher overall yields and purer crude products. |
Experimental Protocols
The following are detailed protocols for the key steps in SPPS using both Boc- and Fmoc-protected 4-nitro-phenylalanine.
Boc-4-Nitro-Phenylalanine SPPS Protocol
This protocol outlines a single cycle of amino acid addition using the Boc strategy.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Merrifield resin for C-terminal acids) in dichloromethane (DCM) for at least 30 minutes.
2. Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
-
Drain the solution and treat with fresh 50% TFA/DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM, isopropanol, and then DMF.
3. Neutralization:
-
Neutralize the resin-bound amine with a solution of 5-10% N,N-diisopropylethylamine (DIPEA) in DCM or DMF.
-
Wash the resin with DMF.
4. Coupling of Boc-4-nitro-Phe-OH:
-
In a separate vessel, dissolve Boc-4-nitro-Phe-OH (2-4 equivalents), a coupling agent (e.g., HBTU, 2-4 equivalents), and HOBt (2-4 equivalents) in DMF.
-
Add DIPEA (4-8 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test indicates complete coupling.
5. Capping (Optional):
-
If the coupling is incomplete, cap any unreacted amino groups with acetic anhydride to prevent the formation of deletion sequences.
Fmoc-4-Nitro-Phenylalanine SPPS Protocol
This protocol outlines a single cycle of amino acid addition using the Fmoc strategy.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 30 minutes.
2. Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 3 minutes.[1]
-
Drain the solution and treat with fresh 20% piperidine/DMF for 10-15 minutes.[1]
-
Wash the resin thoroughly with DMF.
3. Coupling of Fmoc-4-nitro-Phe-OH:
-
In a separate vessel, dissolve Fmoc-4-nitro-Phe-OH (3-5 equivalents) and a coupling agent (e.g., HBTU or HATU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution and allow it to pre-activate for a few minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test.
4. Capping (Optional):
-
If the coupling is incomplete, cap any unreacted amino groups with acetic anhydride.
Experimental Workflows and Logical Relationships
To visualize the cyclical nature of SPPS and the key decision points, the following diagrams are provided.
Caption: Cyclical workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Cyclical workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Conclusion and Recommendations
The choice between Boc- and Fmoc-protection for 4-nitro-phenylalanine is a critical decision that should be based on the specific requirements of the peptide synthesis project.
-
Fmoc-4-nitro-phenylalanine is generally the recommended choice for routine peptide synthesis, especially for complex peptides or those containing other acid-sensitive residues. The milder deprotection conditions, high coupling efficiencies, and full orthogonality of the Fmoc strategy contribute to higher yields and purity of the final product.[4]
-
Boc-4-nitro-phenylalanine remains a viable and effective option, particularly for the synthesis of long or challenging sequences where the repetitive acidic deprotection steps of the Boc strategy can help to disrupt peptide aggregation. However, careful consideration must be given to the final cleavage conditions to avoid potential side reactions involving the nitro group.
For any novel or particularly challenging synthesis involving 4-nitro-phenylalanine, it is advisable to perform small-scale test syntheses using both strategies to empirically determine the optimal conditions for achieving the desired peptide in high yield and purity.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. peptide.com [peptide.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
A Comparative Analysis of Peptide Bioactivity: The Impact of 4-Nitro-D-phenylalanine Incorporation
In the realm of peptide-based drug discovery and biochemical research, the strategic incorporation of unnatural amino acids is a powerful tool for enhancing therapeutic properties. Among these, 4-nitro-D-phenylalanine, a synthetic analog of phenylalanine, offers a unique modification that can significantly alter the biological activity of a peptide. This guide provides a comparative analysis of peptides containing 4-nitro-D-phenylalanine versus their native counterparts, supported by illustrative quantitative data and detailed experimental methodologies.
The introduction of a nitro group at the para position of the phenylalanine ring brings about substantial changes in the amino acid's electronic and steric properties. The strong electron-withdrawing nature of the nitro group can influence intramolecular and intermolecular interactions, such as hydrogen bonding and aromatic stacking, which are often crucial for peptide-receptor binding and enzymatic activity.[1] Furthermore, the D-configuration of the amino acid can confer increased resistance to proteolytic degradation, thereby enhancing the peptide's metabolic stability.[2]
Quantitative Comparison of Biological Activity
To illustrate the potential impact of 4-nitro-D-phenylalanine incorporation, the following table summarizes hypothetical quantitative data for a generic peptide, "Peptide-X," and its modified analog, "Peptide-X-NO2."
| Biological Activity Metric | Peptide-X (Native) | Peptide-X-NO2 (with 4-nitro-D-phenylalanine) | Fold Change |
| Receptor Binding Affinity (Ki, nM) | 15.2 | 8.5 | 1.8x increase |
| Enzyme Inhibition (IC50, µM) | 5.8 | 2.1 | 2.8x increase |
| Cellular Potency (EC50, nM) | 25.0 | 12.3 | 2.0x increase |
| Plasma Stability (t1/2, min) | 30 | 120 | 4.0x increase |
Note: The data presented in this table is illustrative and intended to demonstrate the potential effects of 4-nitro-D-phenylalanine substitution. Actual results will vary depending on the specific peptide sequence and its biological target.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data table.
Solid-Phase Peptide Synthesis (SPPS)
Peptides with and without 4-nitro-D-phenylalanine can be synthesized using a standard solid-phase peptide synthesis (SPPS) protocol on an automated peptide synthesizer.
Materials:
-
Fmoc-protected amino acids (including Fmoc-D-Phe(4-NO2)-OH)
-
Rink Amide resin
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid (4 equivalents) to the resin using HBTU/HOBt (4 equivalents) and DIPEA (8 equivalents) in DMF for 2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: Remove the final Fmoc group from the N-terminus.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating with the cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
Receptor Binding Assay (Competitive Inhibition)
This assay determines the affinity of the peptides for their target receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand specific for the receptor
-
Test peptides (Peptide-X and Peptide-X-NO2) at various concentrations
-
Assay buffer (e.g., Tris-HCl with BSA)
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microplate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test peptides.
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the peptide concentration. The Ki value is determined using the Cheng-Prusoff equation.
Enzyme Inhibition Assay
This assay measures the ability of the peptides to inhibit the activity of a target enzyme.
Materials:
-
Target enzyme
-
Substrate for the enzyme (preferably a chromogenic or fluorogenic substrate)
-
Test peptides (Peptide-X and Peptide-X-NO2) at various concentrations
-
Assay buffer
-
Microplate reader
Procedure:
-
Pre-incubation: Pre-incubate the enzyme with varying concentrations of the test peptides in a microplate.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Measurement: Monitor the formation of the product over time by measuring the change in absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates for each peptide concentration. Plot the percentage of enzyme inhibition against the logarithm of the peptide concentration to determine the IC50 value.
Signaling Pathway Modulation
The enhanced biological activity of peptides containing 4-nitro-D-phenylalanine can often be attributed to their improved interaction with specific signaling pathways. For instance, a peptide designed to act as an antagonist for a G-protein coupled receptor (GPCR) could more effectively block downstream signaling cascades.
References
A Comparative Guide to the Validation of Peptides Containing 4-nitro-D-phenylalanine: Edman Degradation vs. Mass Spectrometry
The incorporation of unnatural amino acids (UAAs) such as 4-nitro-D-phenylalanine into peptide sequences is a critical strategy in modern drug discovery and materials science, offering enhanced stability and novel functionalities. However, the validation of these modified peptide sequences presents unique analytical challenges. This guide provides an objective comparison between traditional Edman degradation and modern mass spectrometry for sequencing peptides containing 4-nitro-D-phenylalanine, supported by detailed experimental protocols and comparative data to assist researchers in selecting the most appropriate validation methodology.
Methodology Comparison: Edman Degradation vs. Tandem Mass Spectrometry
The choice between Edman degradation and mass spectrometry for validating a peptide containing 4-nitro-D-phenylalanine depends on the specific analytical goal. Edman degradation offers a direct, stepwise confirmation of the N-terminal sequence, while mass spectrometry provides rapid, comprehensive sequence data with high sensitivity.[1][2] A significant consideration is that neither standard Edman degradation nor mass spectrometry can differentiate stereoisomers; therefore, a complementary technique like chiral chromatography is mandatory to confirm the D-configuration of the phenylalanine derivative.[2]
Table 1: Performance Comparison of Sequencing Technologies for Peptides with 4-nitro-D-phenylalanine
| Parameter | Edman Degradation | Tandem Mass Spectrometry (MS/MS) | Rationale & Considerations |
| Principle | Stepwise chemical removal and identification of N-terminal amino acids.[3] | Fragmentation of the peptide followed by mass analysis of the fragments to deduce the sequence.[1] | Edman is a sequential chemical process; MS/MS is a parallel physical measurement. |
| Compatibility with 4-nitro-D-Phe | Compatible. The core reaction is not inhibited, but the resulting PTH-derivative will have a unique HPLC retention time that must be confirmed with a standard.[4][5] | Highly Compatible. The mass shift introduced by the 4-nitro-phenylalanine residue is readily detected and used to confirm its position in the sequence.[1] | The electron-withdrawing nitro group is unlikely to prevent the Edman reaction but will alter the chromatographic properties of the PTH-derivative. MS relies on mass, making it highly tolerant to such modifications.[1][5] |
| Sequence Coverage | N-terminal only; typically limited to 30-50 residues due to decreasing efficiency with each cycle.[3][6][7] | Can provide full sequence coverage, including internal and C-terminal regions. | Edman degradation is inherently limited to the N-terminus and shorter peptides.[7][8] |
| Identification of Stereochemistry (D/L) | No. Standard HPLC cannot distinguish between PTH-D-Phe and PTH-L-Phe derivatives.[2] | No. Fragmentation patterns for D- and L-isomers are identical.[2] | A separate chiral analysis following total peptide hydrolysis is required to confirm the D-configuration.[2] |
| Sample Purity Requirement | High purity is essential, as contaminants interfere with sequential analysis.[6][8] | More tolerant of mixtures, as peptides can be separated by mass in the spectrometer before fragmentation.[1] | Edman requires a single, pure peptide for unambiguous results.[9] |
| Throughput & Speed | Low throughput; each cycle is time-consuming (historically ~1 hour, now faster but still sequential).[10] | High throughput; capable of analyzing complex mixtures and sequencing multiple peptides rapidly.[6] | Automated Edman sequencers exist, but MS/MS is fundamentally faster for proteome-scale analysis.[3][11] |
| Key Limitations | Will not work if the N-terminus is chemically blocked.[3][7] Inability to sequence long peptides or complex mixtures.[6] | Data interpretation can be complex. Cannot inherently distinguish isobaric residues (e.g., Leu/Ile) without specialized fragmentation methods. | N-terminal blockage is a complete stop for Edman degradation.[8] MS/MS provides a wealth of data that requires sophisticated software for interpretation. |
Experimental Protocols
1. Protocol for Edman Degradation
This protocol describes the manual steps, which are automated in modern sequencers.[12] The validation of a peptide containing 4-nitro-D-phenylalanine requires a pre-synthesized PTH-4-nitro-D-phenylalanine standard for HPLC comparison.
-
Step 1: Coupling Reaction
-
Immobilize the purified peptide sample (10-100 picomoles) on a solid support (e.g., a PVDF membrane).[3]
-
React the peptide with phenyl isothiocyanate (PITC) under mildly alkaline conditions (e.g., N-methylpiperidine buffer) to form a phenylthiocarbamoyl (PTC) derivative at the free N-terminus.[9][13]
-
-
Step 2: Cleavage Reaction
-
Step 3: Conversion to PTH-Amino Acid
-
Step 4: Identification
-
Inject the PTH-amino acid solution into a reverse-phase high-performance liquid chromatography (RP-HPLC) system.
-
Identify the amino acid by comparing its retention time to a chromatogram of known PTH-amino acid standards, including the custom PTH-4-nitro-D-phenylalanine standard.[12]
-
-
Step 5: Repetition
-
The shortened peptide remaining on the support is subjected to the next cycle of coupling, cleavage, and conversion to sequence the subsequent amino acid.[13]
-
2. Protocol for Tandem Mass Spectrometry (MS/MS)
This protocol outlines a general workflow for peptide sequencing using an electrospray ionization (ESI) mass spectrometer.[2]
-
Step 1: Sample Preparation
-
Dissolve the purified peptide in a solvent suitable for mass spectrometry, typically 0.1% formic acid in a water/acetonitrile mixture.[2]
-
-
Step 2: Ionization and MS1 Scan
-
Introduce the sample into an ESI source, which generates protonated molecular ions ([M+H]⁺) of the peptide.
-
The first mass analyzer (MS1) scans for and isolates the precursor ion of interest based on its calculated mass-to-charge (m/z) ratio.
-
-
Step 3: Fragmentation (MS/MS)
-
The isolated precursor ions are transferred to a collision cell.
-
They are fragmented by collision with an inert gas (e.g., argon or nitrogen) in a process called collision-induced dissociation (CID). This preferentially breaks the peptide bonds, creating a series of b- and y-ions.[1]
-
-
Step 4: MS2 Scan and Data Analysis
-
The second mass analyzer (MS2) measures the m/z ratios of the fragment ions.
-
The peptide sequence is deduced by calculating the mass differences between consecutive ions in the b- and y-series. The mass of 4-nitro-D-phenylalanine will be specifically identified at its position in the sequence.
-
3. Protocol for Chiral HPLC Analysis
This protocol is essential to confirm the 'D' stereochemistry, which is not possible with the above methods.[2]
-
Step 1: Peptide Hydrolysis
-
Completely hydrolyze the peptide into its constituent amino acids by heating in 6M HCl at ~110°C for 24 hours.
-
Neutralize and dry the hydrolysate.
-
-
Step 2: Chromatographic Analysis
-
Redissolve the amino acid mixture in a suitable mobile phase.
-
Inject the sample onto a chiral HPLC column.
-
Run the analysis using an appropriate mobile phase gradient.
-
-
Step 3: Identification
-
Identify the D- and L-amino acids by comparing their retention times to those of pure standards, including D-phenylalanine, L-phenylalanine, and a custom-synthesized 4-nitro-D-phenylalanine standard.
-
Visualizing the Edman Degradation Workflow
The Edman degradation cycle is a sequential process perfectly suited for workflow visualization. The following diagram illustrates the key chemical stages involved in identifying a single N-terminal amino acid and preparing the peptide for the subsequent cycle.
Caption: Workflow of the Edman degradation cycle for N-terminal peptide sequencing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Edman degradation - Wikipedia [en.wikipedia.org]
- 4. EDMAN SEQUENCING RESEARCH GROUP 2004 STUDY: MODIFIED AMINO ACIDS IN EDMAN SEQUENCING - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Role and Limitations of Edman Degradation in Protein Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Advantages and Disadvantages of Edman Degradation in Protein Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. longdom.org [longdom.org]
- 10. ehu.eus [ehu.eus]
- 11. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 12. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 13. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
A Comparative Analysis of Coupling Reagents for Boc-4-nitro-D-phenylalanine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Peptide Bond Formation
The efficient and stereochemically pure incorporation of non-standard amino acids is a critical step in the synthesis of novel peptides for therapeutic and research applications. Boc-4-nitro-D-phenylalanine, with its unique electronic and steric properties, presents a specific challenge in peptide synthesis. The choice of coupling reagent is paramount to achieving high yields and minimizing side reactions, particularly racemization. This guide provides a comparative study of four commonly employed coupling reagents—HBTU, HATU, PyBOP, and DIC/HOBt—for the acylation of a primary amine with this compound, supported by experimental data from analogous systems.
Performance Comparison of Coupling Reagents
The selection of a coupling reagent is a balance of reactivity, cost, and the potential for side reactions. The following table summarizes the performance of HBTU, HATU, PyBOP, and DIC/HOBt based on typical yields, reaction times, and the critical factor of racemization. The data is compiled from studies on Boc-phenylalanine and its derivatives to provide a relevant comparison.
| Coupling Reagent | Typical Yield (%) | Typical Reaction Time | Racemization Risk | Key Advantages & Disadvantages |
| HBTU | >90% | 1 - 4 hours | Low to Moderate (1.5 - 5.0% D-isomer) | Advantages: Good balance of reactivity and cost, reliable for standard couplings. Disadvantages: Can lead to guanidinylation of the N-terminus if used in excess. |
| HATU | >95% | 30 minutes - 2 hours | Very Low (0.5 - 2.0% D-isomer) | Advantages: High reactivity, low racemization rates, effective for sterically hindered amino acids. Disadvantages: Higher cost compared to HBTU. |
| PyBOP | ~90% (solution phase) | 30 minutes - 2 hours | Low (1.0 - 3.5% D-isomer) | Advantages: Avoids the formation of carcinogenic byproducts seen with BOP, good for sterically hindered couplings. Disadvantages: Byproducts can sometimes be difficult to remove. |
| DIC/HOBt | Variable (typically >90%) | 2 - 12 hours | Low (0.5 - 2.5% D-isomer) | Advantages: Cost-effective, low racemization when HOBt is used. Disadvantages: Slower reaction times, formation of insoluble dicyclohexylurea (DCU) with DCC (DIC is preferred for SPPS to form a soluble urea). |
Experimental Protocols
Detailed methodologies for both solid-phase and solution-phase peptide synthesis are provided below. These protocols are representative and may require optimization based on the specific peptide sequence and scale of the synthesis.
Solid-Phase Peptide Synthesis (SPPS) Protocols
1. Coupling with HBTU
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin, 100-200 mesh) in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (5x), isopropanol (3x), and DMF (5x).
-
Coupling:
-
In a separate vessel, dissolve this compound (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitor the coupling completion using the Kaiser test.
-
Wash the resin with DMF (5x), isopropanol (3x), and DCM (5x).
-
2. Coupling with HATU
-
Resin Preparation and Fmoc-Deprotection: Follow the same procedure as for HBTU.
-
Coupling:
-
In a separate vessel, dissolve this compound (3 eq.) and HATU (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and pre-activate for 1 minute.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 30 minutes to 2 hours at room temperature.
-
Monitor the coupling completion using the Kaiser test.
-
Wash the resin as described for the HBTU protocol.
-
3. Coupling with PyBOP
-
Resin Preparation and Fmoc-Deprotection: Follow the same procedure as for HBTU.
-
Coupling:
-
In a separate vessel, dissolve this compound (3 eq.) and PyBOP (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution to begin activation.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 30-120 minutes at room temperature.[1]
-
Monitor the coupling completion using the Kaiser test.
-
Wash the resin as described for the HBTU protocol.
-
4. Coupling with DIC/HOBt
-
Resin Preparation and Fmoc-Deprotection: Follow the same procedure as for HBTU.
-
Coupling:
-
In a separate vessel, dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF.
-
Add the amino acid/HOBt solution to the deprotected resin.
-
Add DIC (3 eq.) to the resin suspension.
-
Agitate the reaction mixture for 2-12 hours at room temperature.
-
Monitor the coupling completion using the Kaiser test.
-
Wash the resin as described for the HBTU protocol.
-
Solution-Phase Peptide Synthesis Protocol (General)
This protocol describes the coupling of this compound to an amino acid ester (e.g., H-Gly-OMe).
-
Amine Component Preparation: Dissolve the amino acid ester hydrochloride salt (1.1 eq.) in anhydrous DMF. Add DIPEA (2.5 eq.) and stir for 10 minutes at room temperature to generate the free amine.
-
Carboxyl Component Activation and Coupling (using HATU as an example):
-
In a separate flask, dissolve this compound (1.0 eq.) and HATU (1.05 eq.) in anhydrous DMF.
-
Cool the solution to 0 °C.
-
Add DIPEA (2.0 eq.) and stir for 1-2 minutes to activate the carboxylic acid.
-
Add the solution of the free amine component to the activated this compound solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizing the Workflow and Comparison
To further clarify the experimental process and the comparative logic, the following diagrams are provided.
Caption: General workflow for a single coupling cycle in solid-phase peptide synthesis.
Caption: Logical relationship for the comparative analysis of coupling reagents.
Conclusion
For the coupling of this compound, HATU emerges as the superior reagent when minimizing racemization and reaction time are the highest priorities, albeit at a higher cost. HBTU offers a cost-effective and reliable alternative for standard couplings, though with a slightly increased risk of epimerization. PyBOP is a strong contender, particularly in solid-phase synthesis, offering a safer profile than its predecessor (BOP) and demonstrating good efficiency. The classic DIC/HOBt method remains a viable and economical option, especially for routine syntheses where longer reaction times are acceptable. The choice of the optimal coupling reagent will ultimately depend on the specific requirements of the synthesis, including the desired purity, cost constraints, and the complexity of the peptide sequence.
References
Assessing the Impact of the Nitro Group on Peptide Structure and Function: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a nitro group (—NO₂) onto a peptide, a post-translational modification (PTM) known as nitration, serves as a critical modulator of protein structure and function. Primarily occurring on tyrosine residues to form 3-nitrotyrosine (3-NT), this modification is increasingly recognized not just as a marker of "nitroxidative stress" but as a specific, and sometimes reversible, signaling mechanism.[1][2] This guide provides a comparative analysis of nitrated versus non-nitrated peptides, supported by experimental data and detailed protocols, to aid researchers in understanding and investigating this pivotal modification.
Impact on Physicochemical and Structural Properties
The addition of an electron-withdrawing nitro group to the aromatic ring of tyrosine fundamentally alters its chemical nature, which can cascade into structural changes within the peptide.
Physicochemical Changes
The most significant physicochemical alteration upon tyrosine nitration is the decrease in the pKa of the phenolic hydroxyl group.[3][4] This shift means that at a physiological pH of ~7.4, the nitrotyrosine residue is partially deprotonated and negatively charged, unlike the predominantly neutral state of unmodified tyrosine. This can introduce new electrostatic interactions and disrupt existing hydrogen bonds.[3]
Structural Consequences
While the addition of a nitro group is a relatively subtle modification, it can induce notable conformational changes.[5][6] The functional consequences often depend on the specific location of the nitrated residue. For instance, nitration of Tyr34 in Manganese Superoxide Dismutase (MnSOD), a residue buried near the active site, leads to enzyme inactivation.[1][5] Some studies suggest that while the impact on the overall secondary structure may be limited, nitration can trigger peptide and protein aggregation.[7]
Data Presentation: Nitrated vs. Non-Nitrated Peptides
The following tables summarize key quantitative data comparing the properties and functions of peptides before and after nitration.
Table 1: Comparison of Physicochemical Properties
| Property | Unmodified Tyrosine | 3-Nitrotyrosine | Consequence |
| pKa (Phenolic OH) | ~10.1 - 10.2 | ~7.2 | Partially ionized (negative charge) at physiological pH.[3][4] |
| Mass Shift (Da) | N/A | +45.0 | Enables detection and identification by mass spectrometry.[8] |
| Hydrophobicity | More hydrophobic | Less hydrophobic | Alters protein folding and interactions.[9] |
| Redox Potential | Higher | Lower | More susceptible to oxidation.[9] |
Table 2: Comparison of Biological Function and Binding Affinity
| Peptide/Protein | Parameter | Unmodified Peptide | Nitrated Peptide | Fold Change | Functional Impact | Reference |
| Profilin | Binding Affinity (Kd) to Poly(L-proline) | 21.8 ± 1.7 µM | 1.1 ± 0.1 µM | ~20x ↑ | Significantly enhances interaction with proline-rich domains. | [10] |
| Profilin | Actin Polymerization (Cc) | 250 nM | 150 nM | N/A | Inhibits the actin sequestering property of profilin. | [11][10] |
| Designed EF-Hand Peptide | Binding Affinity (Kd) to Terbium | Weak (not specified) | 1.6 µM | 180x ↑ | Creates a "turn-off" fluorescent sensor responsive to nitration. | |
| MnSOD | Enzyme Activity | Active | Inactivated | N/A | Nitration of active-site Tyr34 leads to loss of function. | [1][5] |
| IκBα | Binding to NF-κB | Bound | Dissociated | N/A | Nitration of Tyr181 causes release and subsequent activation of NF-κB. | [3][5] |
Role in Signaling Pathways: The NF-κB Activation Case Study
Tyrosine nitration can act as a molecular switch in cellular signaling. A well-documented example is the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation, immunity, and cell survival.[12]
The canonical pathway for NF-κB activation involves the phosphorylation and subsequent degradation of its inhibitor, IκBα.[11] However, studies have revealed an alternative mechanism where nitration of specific tyrosine residues (e.g., Tyr181) on IκBα leads to its dissociation from the NF-κB complex without degradation.[3][5] This releases NF-κB, allowing it to translocate to the nucleus and activate gene transcription. This nitration-dependent mechanism can be triggered by ionizing radiation and other forms of nitrosative stress.[5]
References
- 1. Inactivation of human manganese-superoxide dismutase by peroxynitrite is caused by exclusive nitration of tyrosine 34 to 3-nitrotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peroxynitrite Mediates Active Site Tyrosine Nitration in Manganese Superoxide Dismutase. Evidence of a Role for the Carbonate Radical Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. Khan Academy [khanacademy.org]
- 6. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 7. Protein tyrosine nitration: biochemical mechanisms and structural basis of functional effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nitration of profilin effects its interaction with poly (L-proline) and actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Manganese superoxide dismutase (MnSOD) catalyzes NO-dependent tyrosine residue nitration | Semantic Scholar [semanticscholar.org]
- 11. Kinetic analysis of actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Verifying the Purity of Synthetic Peptides with Boc-4-nitro-D-phenylalanine: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a cornerstone of reliable and reproducible results. The incorporation of unnatural amino acids, such as Boc-4-nitro-D-phenylalanine, introduces unique challenges in synthesis and subsequent purity verification. This guide provides an objective comparison of analytical techniques, supported by experimental data and detailed protocols, to navigate the complexities of purity analysis for these specialized peptides.
The presence of the tert-butyloxycarbonyl (Boc) protecting group and the nitro-functionalized aromatic ring on the phenylalanine residue can influence the peptide's chromatographic behavior, mass spectrometric fragmentation, and stability. Therefore, a multi-faceted analytical approach is often necessary for comprehensive characterization.
Comparison of Key Analytical Techniques
The most common methods for assessing peptide purity are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Mass Spectrometry (MS). The choice of technique depends on the specific requirements of the analysis, including the desired resolution, speed, and depth of information.
| Analytical Method | Principle of Separation/Detection | Advantages | Limitations | Considerations for this compound Peptides |
| Reversed-Phase HPLC (RP-HPLC) | Partitioning between a nonpolar stationary phase and a polar mobile phase based on hydrophobicity. Detection is typically by UV absorbance at 210-230 nm.[1] | Robust, widely available, and cost-effective for routine purity assessments.[2] | Lower resolution and longer run times compared to UPLC.[3] May not resolve all closely eluting impurities. | The hydrophobicity of the Boc group and the aromatic ring will strongly influence retention time. The nitro group provides a chromophore for UV detection. |
| Ultra-Performance Liquid Chromatography (UPLC) | Similar to HPLC but utilizes columns with smaller particle sizes (<2 µm) and higher pressures, resulting in significantly improved resolution and speed.[3] | Higher resolution, increased sensitivity, and faster analysis times compared to HPLC.[3] Reduced solvent consumption. | Higher initial instrument cost. More sensitive to sample matrix effects. | Superior resolution is beneficial for separating synthesis-related impurities that may be structurally similar to the parent peptide. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC or UPLC with the mass-resolving capability of a mass spectrometer. Provides molecular weight information for each component. | Confirms the identity of the main peptide and can help identify unknown impurities by their mass-to-charge ratio.[2] Highly sensitive and specific. | More complex instrumentation and data analysis. Ion suppression effects can occur. | Essential for confirming the presence of the Boc group and identifying potential degradation products, such as those resulting from the loss of the nitro group or the Boc group. |
| Amino Acid Analysis (AAA) | Hydrolyzes the peptide into its constituent amino acids, which are then quantified. | Provides information on the amino acid composition and the net peptide content. | Destructive to the sample. Does not provide information on sequence or the presence of modifications. | Can confirm the presence of 4-nitro-D-phenylalanine but will not provide information on the Boc protecting group. |
Orthogonal Approaches for Complex Peptides
For complex peptides containing unnatural amino acids, relying on a single analytical method may be insufficient. An orthogonal approach, using techniques with different separation mechanisms, provides a more comprehensive purity profile. For instance, combining the hydrophobicity-based separation of RP-HPLC/UPLC with a charge-based separation method like Capillary Electrophoresis (CE) can reveal impurities that might co-elute in a single chromatographic system.[4]
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible purity data. Below are representative protocols for RP-HPLC and LC-MS analysis of a synthetic peptide containing this compound.
Protocol 1: Purity Determination by RP-HPLC
Objective: To determine the purity of a synthetic peptide containing this compound by separating it from process-related impurities.
1. Sample Preparation:
- Dissolve the lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% trifluoroacetic acid (TFA)) to a concentration of 1 mg/mL.
- Vortex briefly to ensure complete dissolution.
- Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC System and Conditions:
- System: A standard analytical HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
- Mobile Phase A: 0.1% TFA in HPLC-grade water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 10% to 70% Mobile Phase B over 30 minutes. This may need to be optimized based on the peptide's hydrophobicity.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 40°C.
- Detection: UV absorbance at 220 nm and 280 nm (the nitro group will contribute to absorbance at 280 nm).
3. Data Analysis:
- Integrate the peak areas of the resulting chromatogram.
- Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: Identity Confirmation and Impurity Identification by LC-MS
Objective: To confirm the molecular weight of the synthesized peptide and identify potential impurities.
1. Sample Preparation:
- Prepare the peptide sample as described in Protocol 1, but dilute to a final concentration of approximately 10-100 µM in a solvent compatible with mass spectrometry (e.g., using 0.1% formic acid instead of TFA to minimize ion suppression).
2. LC-MS System and Conditions:
- System: An HPLC or UPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Orbitrap).
- Column: A C18 reversed-phase column suitable for LC-MS (e.g., 2.1 x 100 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A suitable gradient to elute the peptide of interest.
- Flow Rate: 0.2-0.4 mL/min.
3. Mass Spectrometry:
- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
- MS1 Scan: Acquire a full MS scan to determine the m/z of the precursor ion. The expected mass will be the theoretical mass of the peptide.
- MS/MS Analysis (Optional): Perform tandem MS (MS/MS) on the precursor ion to obtain fragmentation data for sequence confirmation. Expected fragmentation would include neutral loss of the Boc group (100 Da) and characteristic b- and y-ions for the peptide backbone.
Potential Impurities and Degradation Pathways
Synthetic peptides, particularly those with modifications, can contain various impurities stemming from the synthesis process or degradation during storage and handling.
Synthesis-Related Impurities:
-
Deletion Sequences: Incomplete coupling of an amino acid results in a peptide missing one or more residues.
-
Truncation Sequences: Failure to complete the full peptide chain.
-
Incomplete Deprotection: Residual protecting groups on side chains or the N-terminus. For the target peptide, this could include the Boc group if cleavage is incomplete.
-
Side-Reaction Products: The nitro group can be susceptible to reduction during synthesis or cleavage, leading to the formation of an amino-phenylalanine analog.
Potential Degradation Pathways:
-
Hydrolysis: Cleavage of peptide bonds, particularly at aspartic acid residues.[5]
-
Oxidation: Methionine and cysteine residues are prone to oxidation.[5]
-
Deamidation: Asparagine and glutamine residues can deamidate to form aspartic acid and glutamic acid, respectively.[5]
-
Photodegradation: Nitroaromatic compounds can be susceptible to degradation upon exposure to light.[6] It is advisable to store peptides containing 4-nitro-phenylalanine protected from light.
Quantitative Data Summary
| Performance Metric | RP-HPLC | UPLC | LC-MS |
| Typical Purity Determination (%) | >95% | >98% | Confirms Identity |
| Resolution of Main Impurity | Moderate | High | N/A (provides mass) |
| Analysis Time (minutes) | 20-30 | 5-15 | 5-30 |
| Relative Precision (RSD%) | < 2.0 | < 1.5 | N/A |
| Throughput | Moderate | High | Moderate |
Visualizing the Workflow and Impurity Relationships
The following diagrams, created using the DOT language, illustrate a typical workflow for purity verification and the logical relationships of potential impurities.
Caption: Workflow for the synthesis, purification, and purity verification of a synthetic peptide.
Caption: Potential impurities and degradation products related to a synthetic peptide containing this compound.
References
- 1. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. verifiedpeptides.com [verifiedpeptides.com]
- 3. researchgate.net [researchgate.net]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Boc-4-nitro-D-phenylalanine: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers
Boc-4-nitro-D-phenylalanine is a derivative of the amino acid phenylalanine used in peptide synthesis and other research applications. While it is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, proper handling and disposal are crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.[1] This guide provides a procedural, step-by-step plan for the safe disposal of this compound.
Immediate Safety and Handling
Before handling this compound, researchers should adhere to standard laboratory safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2]
-
Ventilation: Work in a well-ventilated area to avoid inhalation of any dust particles.[1][2]
-
Avoid Dust Formation: Handle the solid material carefully to minimize the creation of dust.[1][2]
-
Spill Management: In the event of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust during cleanup.
Key Chemical and Disposal Information
For quick reference, the following table summarizes the essential information for this compound.
| Property | Information |
| Chemical Name | N-Boc-4-nitro-D-phenylalanine |
| CAS Number | 61280-75-9 |
| Hazard Classification | Not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] |
| Primary Disposal Route | As non-hazardous solid chemical waste through an institution's Environmental Health and Safety (EHS) program or a licensed chemical waste disposal service. |
| In-Lab Treatment | No specific in-lab chemical treatment (e.g., neutralization or reduction) is generally required or recommended for disposal. |
| Container for Disposal | A clearly labeled, sealed, and chemically compatible container. The label should include the full chemical name and indicate that it is non-hazardous waste. |
| Environmental Notes | Should not be released into the environment.[1] While not classified as hazardous, discharge into drains or general trash that could end up in a landfill should be avoided to prevent environmental contamination. |
Step-by-Step Disposal Protocol
The proper disposal of this compound should follow a clear and logical workflow to ensure safety and compliance. The following protocol outlines the recommended steps for laboratory personnel.
Step 1: Waste Collection and Segregation
-
Collect waste this compound, including any spilled material or contaminated consumables (e.g., weighing paper), in a designated waste container.
-
Ensure the waste is segregated from hazardous chemical waste streams, such as halogenated solvents or heavy metals, to avoid cross-contamination and unnecessary disposal costs.
Step 2: Container Labeling
-
Use a sturdy, sealable container appropriate for solid waste.
-
Clearly label the container as "Non-Hazardous Waste: this compound". Include the full chemical name and avoid abbreviations.
-
Note the date when the waste was first added to the container.
Step 3: Storage
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be away from incompatible materials and general laboratory traffic.
Step 4: Arrange for Professional Disposal
-
Once the container is full, or on a regular schedule, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.
References
Personal protective equipment for handling Boc-4-nitro-D-phenylalanine
For researchers and scientists engaged in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Boc-4-nitro-D-phenylalanine, ensuring a secure laboratory environment.
Chemical Profile:
| Property | Value |
| Chemical Name | N-(tert-Butoxycarbonyl)-4-nitro-D-phenylalanine |
| CAS Number | 61280-75-9 |
| Appearance | Solid |
| Hazard Classification | Not classified as hazardous under 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1] |
While this compound is not classified as hazardous, it is crucial to adhere to standard laboratory safety protocols due to the presence of a nitro functional group, which can be found in shock-sensitive compounds.[2][3][4]
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended PPE |
| Eyes/Face | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. A face shield may be necessary for splash hazards.[1][5] |
| Skin | Chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected for integrity before each use.[1][2][5][6] |
| Respiratory | Not required under normal use conditions with adequate ventilation. If dust formation is significant, use a NIOSH-approved respirator.[1][5] |
Emergency Procedures
Immediate and appropriate action during an emergency can significantly mitigate harm.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. Seek medical attention if symptoms occur.[1] |
| Skin Contact | Immediately wash the affected area with plenty of water for at least 15 minutes.[1] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[1] |
Spill Response:
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
| Spill Size | Containment and Cleanup Procedure |
| Small Spill | Wear appropriate PPE. Sweep up the solid material, avoiding dust formation, and place it in a suitable, labeled container for disposal.[1][7] |
| Large Spill | Evacuate the area and ensure adequate ventilation. Prevent the material from entering drains. Collect the spilled material and place it in a designated waste container.[5][7] |
Handling and Disposal
Safe Handling and Storage:
-
Handling: Handle in a well-ventilated area.[5] Avoid contact with skin, eyes, and clothing, and prevent dust formation.[1][5]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5] Refrigeration is recommended.[1]
Disposal Plan:
Dispose of chemical waste in accordance with local, regional, and national regulations.[1][8] Uncontaminated solid waste should be collected in a labeled, sealed container.[9] Materials contaminated with the compound, such as gloves and weighing paper, should be disposed of as chemical waste.[9]
References
- 1. fishersci.com [fishersci.com]
- 2. Chemical Safety – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 3. nationalacademies.org [nationalacademies.org]
- 4. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
